molecular formula C6H14ClF2N B2978630 3-(Aminomethyl)-1,1-difluoropentane hydrochloride CAS No. 1909305-91-4

3-(Aminomethyl)-1,1-difluoropentane hydrochloride

Cat. No.: B2978630
CAS No.: 1909305-91-4
M. Wt: 173.63
InChI Key: CQTCXLSOCPKPRS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,1-difluoropentane hydrochloride is a useful research compound. Its molecular formula is C6H14ClF2N and its molecular weight is 173.63. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-1,1-difluoropentane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1,1-difluoropentane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,4-difluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-2-5(4-9)3-6(7)8;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCXLSOCPKPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride: A Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. While specific literature on this compound is limited, this document synthesizes established principles of organofluorine chemistry and amine salt chemistry to project its physicochemical characteristics, potential synthetic routes, reactivity, and applications. The strategic incorporation of the gem-difluoro moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide serves as a foundational resource for researchers interested in leveraging this and similar fluorinated building blocks in drug discovery programs.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules has become an indispensable strategy in contemporary drug design.[1][4] The unique electronic properties of fluorine, being the most electronegative element, allow for subtle yet profound modulations of a molecule's biological activity.[2][3] Specifically, the 1,1-difluoroalkyl group (a gem-difluoro moiety) as present in 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism, which can enhance a drug's half-life and bioavailability.[1][2]

  • Modulation of Physicochemical Properties: Fluorination can significantly alter a compound's lipophilicity, acidity, and basicity, thereby influencing its solubility, membrane permeability, and binding interactions with target proteins.[1][2][5]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[1]

  • Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic interactions within a protein's binding pocket, leading to increased potency.[1]

3-(Aminomethyl)-1,1-difluoropentane hydrochloride provides a scaffold that combines the benefits of a gem-difluoro group with a primary amine, a key functional group for forming salts and introducing further molecular complexity.

Physicochemical Properties

PropertyProjected Value/InformationSource
CAS Number 1909305-91-4[6]
Molecular Formula C6H14ClF2N[6]
Molecular Weight 173.63 g/mol [6]
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its hydrochloride salt form. Limited solubility in nonpolar organic solvents.Inferred
pKa The primary ammonium group is expected to have a pKa in the range of 9-10, typical for primary alkylammonium ions.Inferred
Melting Point Expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochlorides.Inferred
Stability The compound is expected to be stable under normal storage conditions. As a hydrochloride salt, it is protected from atmospheric CO2. The C-F bonds are highly stable.Inferred

Proposed Synthesis and Workflow

A plausible synthetic route to 3-(Aminomethyl)-1,1-difluoropentane hydrochloride can be envisioned starting from a suitable carbonyl precursor, followed by the introduction of the aminomethyl group. A common method for the synthesis of 1,1-difluoroalkanes is the deoxofluorination of aldehydes or ketones.[7]

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

Step 1: Deoxofluorination of a Ketone Precursor. The synthesis could commence with a suitable ketone, such as 1-(pentan-3-yl)ethan-1-one. Deoxofluorination of the carbonyl group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would yield the 1,1-difluoropentane core.[7]

Step 2: Introduction of the Aminomethyl Group. The resulting difluorinated intermediate could then be functionalized to introduce the aminomethyl group. This might involve a multi-step sequence such as radical halogenation followed by nucleophilic substitution with a phthalimide salt (Gabriel synthesis) and subsequent deprotection. A more direct approach could involve hydroformylation followed by reductive amination.

Illustrative Experimental Workflow

G cluster_0 Step 1: Deoxofluorination cluster_1 Step 2: Aminomethylation cluster_2 Final Product Formation start 1-(Pentan-3-yl)ethan-1-one fluorination Deoxofluorination (e.g., DAST or Deoxo-Fluor®) start->fluorination intermediate1 3-(1,1-Difluoroethyl)pentane fluorination->intermediate1 functionalization Functionalization (e.g., Halogenation) intermediate1->functionalization substitution Nucleophilic Substitution (e.g., Gabriel Synthesis) functionalization->substitution deprotection Deprotection substitution->deprotection hcl_salt HCl Salt Formation deprotection->hcl_salt product 3-(Aminomethyl)-1,1-difluoropentane hydrochloride hcl_salt->product

Caption: Proposed synthetic workflow for 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.

Detailed Protocol for Deoxofluorination (General Example)

This is a generalized protocol and would require optimization for the specific substrate.

  • Reaction Setup: To a solution of the ketone precursor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, add the deoxofluorinating agent (e.g., DAST) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride is primarily dictated by the primary amino group.

  • Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the difluorinated pentyl moiety into larger molecules.

  • Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: The amine can participate in reductive amination reactions with aldehydes and ketones to form more complex secondary and tertiary amines.

  • Stability: The hydrochloride salt is stable to air and moisture. The free base, if isolated, would be susceptible to reaction with atmospheric carbon dioxide. The gem-difluoro group is chemically robust and does not typically participate in reactions under standard organic synthesis conditions.

Analytical Characterization

A combination of spectroscopic techniques would be employed to confirm the structure and purity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl and propyl groups, as well as the aminomethyl protons. The protons adjacent to the difluorinated carbon would exhibit coupling to the fluorine atoms.

    • ¹³C NMR: The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.

    • ¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, which would be split by the adjacent protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion of the free base.

  • Infrared (IR) Spectroscopy: Characteristic absorbances for N-H stretching of the ammonium salt, C-H stretching, and strong C-F stretching would be observed.

  • Elemental Analysis: Would confirm the elemental composition of the compound.

Applications in Drug Development

While there are no specific publicly disclosed applications for 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, its structure suggests its utility as a valuable building block in the synthesis of novel therapeutic agents. The strategic placement of the gem-difluoro group can be leveraged to improve the drug-like properties of a lead compound.

Potential Therapeutic Areas

The incorporation of fluorinated motifs has proven beneficial across a wide range of therapeutic areas, including:

  • Oncology: Many kinase inhibitors and other anti-cancer agents contain fluorine to enhance their metabolic stability and binding affinity.[2][4]

  • Neuroscience: The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration, making it a valuable tool in the development of CNS-active drugs.[4]

  • Infectious Diseases: Fluorinated compounds have been successfully developed as antiviral and antibacterial agents.[4]

Logical Workflow for Incorporating the Building Block

G cluster_0 Lead Compound Identification cluster_1 Scaffold Hopping/Modification cluster_2 Evaluation of Improved Properties start Lead Compound with Metabolic Liability reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction building_block 3-(Aminomethyl)-1,1-difluoropentane hydrochloride building_block->reaction new_analog New Analog with Difluoropentyl Moiety reaction->new_analog metabolic_stability Increased Metabolic Stability new_analog->metabolic_stability potency Enhanced Potency new_analog->potency pharmacokinetics Improved Pharmacokinetics new_analog->pharmacokinetics

Caption: Workflow for utilizing the building block in lead optimization.

Safety and Handling

As a hydrochloride salt of a primary amine, 3-(Aminomethyl)-1,1-difluoropentane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

Conclusion

3-(Aminomethyl)-1,1-difluoropentane hydrochloride represents a valuable, yet under-documented, building block for medicinal chemistry. The strategic combination of a primary amine and a gem-difluoroalkyl group offers a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its projected chemical properties, synthesis, and applications, encouraging further investigation into its utility in the development of next-generation therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A New Deoxofluorinating Agent That Is Much More Thermally Stable than DAST. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]

  • Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Chemistry Portal. [Link]

Sources

The Strategic Incorporation of Gem-Difluoro Groups in Amine Building Blocks: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The introduction of geminal difluoro (gem-difluoro) groups into amine-containing building blocks has emerged as a powerful strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted benefits of this approach, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to leverage gem-difluorination to optimize drug candidates. We will delve into the profound effects on physicochemical properties, metabolic stability, and conformational control, supported by experimental data and case studies. This guide will serve as a practical resource for the rational design of next-generation therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

Fluorine has become an indispensable element in the drug discovery toolkit, with a significant and growing number of approved drugs containing at least one fluorine atom.[1] Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet impactful modifications to a molecule's biological profile.[1] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group stands out as a particularly versatile and strategic design element.[2][3] Its incorporation into amine building blocks can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.[2]

Modulation of Physicochemical Properties: The Core of Molecular Engineering

The introduction of a gem-difluoro group can dramatically alter the fundamental physicochemical properties of an amine building block, primarily its basicity (pKa) and lipophilicity (LogP).

Taming Basicity: The Inductive Effect on pKa

The two highly electronegative fluorine atoms in a gem-difluoro group exert a strong electron-withdrawing inductive effect.[4] When positioned near an amine, this effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation.[4] This translates to a predictable decrease in the basicity of the amine, which is quantitatively measured as a lowering of the pKa of its conjugate acid.[4] Studies have consistently shown that gem-difluorination can decrease the pKa of adjacent amines by approximately 0.3 to 0.5 units.[4][5] This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target interactions.

Compound ClasspKa Reduction (approx.)Reference
gem-difluorinated cycloalkanes0.3 - 0.5 units[5]
gem-difluorinated cyclopentanamines0.3 - 0.5 units (estimated)[4]
gem-difluorinated bicyclic aminesVaries with structure[6]
The Dichotomy of Lipophilicity (LogP)

The impact of gem-difluorination on lipophilicity is more nuanced and context-dependent.[6] While the addition of fluorine atoms often increases lipophilicity, the overall effect of a CF2 group can be either an increase or a decrease in LogP, depending on the surrounding molecular environment and the spatial orientation of the C-F bonds.[6][7] This complexity provides medicinal chemists with a valuable handle to fine-tune a molecule's lipophilicity to achieve the optimal balance between solubility and membrane permeability.

Molecular ScaffoldEffect on LogPReference
Bicyclic Amine System 1Increased[6]
Bicyclic Amine System 2Decreased[6]
Model Benzamide/Anilide DerivativesDecreased by 0.54 - 0.55 units[5]

Enhancing Metabolic Stability and Modulating Pharmacokinetics

A primary driver for incorporating gem-difluoro groups is to improve a compound's metabolic stability.

Blocking Metabolic Hotspots

The strong C-F bond is resistant to cleavage by metabolic enzymes. By replacing a metabolically labile C-H bond with a C-F bond, or by introducing a CF2 group adjacent to a potential site of oxidation, the metabolic stability of a drug candidate can be significantly enhanced.[8][9] This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved oral bioavailability.[8] In some cases, gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model derivatives.[5][9]

A Cautionary Tale: Conformational Effects on Metabolism

While gem-difluorination is a widely used strategy to improve metabolic stability, its effects can be complex and sometimes counterintuitive. A study on a macrocyclic system revealed that the introduction of a gem-difluorinated group led to decreased metabolic stability.[10] In this case, the gem-difluoro group induced a conformational change that favored a cis-amide conformation, which was more susceptible to hydrolysis by metabolic enzymes.[10] This finding underscores the importance of considering the broader conformational and electronic consequences of gem-difluorination.

Figure 1: Contrasting metabolic pathways of a non-fluorinated and a gem-difluorinated macrocycle.[10]

Conformational Control and Target Engagement

The stereoelectronic properties of the gem-difluoro group can be exploited to control the conformation of a molecule, which can have a profound impact on its ability to bind to its biological target.

The "Fluorine Gauche Effect" and Beyond

The introduction of gem-difluoro groups can induce specific conformational preferences through effects like the gauche effect. This can lead to a more pre-organized and bioactive conformation, reducing the entropic penalty upon binding to a target protein.[10] For instance, gem-difluorination has been shown to induce ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[1]

Impact on Binding Affinity

By locking a molecule into a more favorable conformation for target binding, gem-difluorination can lead to significant improvements in potency and selectivity.[1] This strategy has been successfully employed in the development of inhibitors for various targets, including serotonin transporters.[1]

The Gem-Difluoromethylene Group as a Bioisostere

One of the most powerful applications of the gem-difluoro group in drug design is its use as a bioisostere for other functional groups.[11][12]

Mimicking Carbonyls, Ethers, and More

The CF2 group can serve as a non-hydrolyzable mimic of a carbonyl group, an ether oxygen, or a sulfonyl group.[11][12] This is due to its similar steric footprint and electrostatic potential. This bioisosteric replacement can be used to improve metabolic stability, modulate polarity, and fine-tune binding interactions.

Bioisosteres Functional_Group Carbonyl (C=O) Ether (-O-) Sulfonyl (SO2) Bioisostere Gem-difluoro (CF2) Functional_Group:f0->Bioisostere:f0 Functional_Group:f1->Bioisostere:f0 Functional_Group:f2->Bioisostere:f0

Figure 2: The gem-difluoromethylene group as a bioisostere for common functional groups.
Strategic Applications in Drug Design

The replacement of a metabolically susceptible ether linkage with a robust gem-difluoro group is a common strategy to enhance the pharmacokinetic profile of a drug candidate. Similarly, replacing a polar carbonyl group with a more lipophilic CF2 group can improve membrane permeability.

Synthetic Strategies for Accessing Gem-Difluorinated Amine Building Blocks

The growing importance of gem-difluorinated amines has spurred the development of various synthetic methodologies.

Classical Methods: Deoxyfluorination of Ketones

A well-established method for the synthesis of gem-difluoro compounds is the deoxyfluorination of the corresponding ketone precursor using reagents such as diethylaminosulfur trifluoride (DAST).

Representative Experimental Protocol: Deoxyfluorination of a Ketone

  • To a solution of the ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the reaction mixture to 0 °C.

  • Slowly add DAST (1.2-1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired gem-difluorinated compound.

Note: DAST is a hazardous reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Modern Approaches

More recent advances in synthetic chemistry have provided milder and more efficient methods for gem-difluorination, including copper-catalyzed gem-difluorination of alkenes and radical-based methods.[1] These newer techniques offer greater functional group tolerance and expand the scope of accessible gem-difluorinated amine building blocks.

Case Studies in Drug Discovery

The strategic application of gem-difluorination is evident in numerous successful drug discovery programs. For example, the introduction of a gem-difluoroalkyl group is a key feature in drugs such as lubiprostone and oteseconazole.[11] These examples highlight the real-world impact of this design strategy in developing clinically effective medicines.

Conclusion: The Future of Gem-Difluoro Groups in Amine Synthesis

The gem-difluoro group has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to predictably modulate pKa, fine-tune lipophilicity, enhance metabolic stability, and control conformation makes it a powerful design element for optimizing the properties of amine-containing drug candidates. As synthetic methodologies continue to advance, the accessibility and application of gem-difluorinated amine building blocks are expected to expand, further driving innovation in drug discovery.

References

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. PubMed Central. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

  • a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate. [Link]

  • Chiral gem -difluoroalkyl reagents: gem -difluoroalkyl propargylic borons and gem -difluoroalkyl α-allenols. Royal Society of Chemistry. [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PubMed Central. [Link]

  • Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]

  • Synthesis of gem-Difluoroamines from Allylic or Halogenoamines. ResearchGate. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PubMed Central. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed Central. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PubMed Central. [Link]

  • The geminal difluoromethylene group: bioisosterism, and catalysis-based.... ResearchGate. [Link]

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A Technical Guide to the Bioisosteric Applications of 3-(Aminomethyl)-1,1-difluoropentane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoromethylene (CF₂) group, in particular, has emerged as a uniquely versatile bioisostere, capable of profoundly influencing molecular conformation, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of 3-(Aminomethyl)-1,1-difluoropentane HCl, a building block that combines the critical aminomethyl pharmacophore with the property-enhancing gem-difluoro motif. We will dissect the fundamental principles governing its utility, present detailed experimental protocols for its application, and analyze case studies where analogous structures have been pivotal in developing potent and selective therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of aliphatic gem-difluoroamines in their discovery programs.

The Rise of the Gem-Difluoro Group in Bioisosterism

Bioisosterism, the practice of substituting one chemical group for another with similar steric or electronic properties to enhance biological activity or optimize ADME profiles, is a fundamental strategy in drug design. While classic isosteres are well-established, the unique properties of fluorine have made fluorinated groups exceptionally valuable.

The gem-difluoromethylene (CF₂) group is a particularly compelling bioisostere for several reasons:

  • Metabolic Resistance: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~110 kcal/mol). Replacing a metabolically labile methylene (CH₂) group with a CF₂ group can effectively block oxidative metabolism at that position, thereby increasing the drug's half-life and oral bioavailability.

  • Modulation of Acidity/Basicity: Fluorine is the most electronegative element, and the CF₂ group exerts a powerful electron-withdrawing inductive effect. When placed near a basic center, such as the amine in our topic compound, it significantly lowers the pKa.[1][2][3] This reduction in basicity can decrease unwanted interactions with acidic targets (like hERG channels) and improve a compound's permeability and overall pharmacokinetic profile.

  • Conformational Control: The CF₂ group can influence the conformational preferences of a molecule. The C-F bond can engage in stabilizing gauche effects and other non-covalent interactions, which can lock the molecule into a more biologically active conformation for improved target binding.

  • Lipophilicity Tuning: The impact of gem-difluorination on lipophilicity (LogP) is complex and context-dependent.[4][5] It can either increase or decrease LogP based on the local electronic environment and the overall molecular structure, offering a nuanced tool for fine-tuning a compound's solubility and permeability profile.[6]

The diagram below illustrates the bioisosteric relationship between a generic γ-hydroxy amine, a ketone, and the 3-(aminomethyl)-1,1-difluoropentane motif, highlighting the CF₂ group's role as a stable, non-metabolizable mimic.

G cluster_0 Common Pharmacophores cluster_1 Bioisosteric Replacement Parent_CHOH R-CH(OH)-CH2-CH2-NH2 (Metabolically Labile Hydroxyl) Bioisostere R-CF2-CH2-CH2-NH2 (Stable gem-Difluoro Motif) Parent_CHOH->Bioisostere Metabolic Stability ↑ Parent_CO R-C(=O)-CH2-CH2-NH2 (Carbonyl Group) Parent_CO->Bioisostere Polarity & H-Bonding Properties Mimicked

Caption: Bioisosteric replacement of labile hydroxyl or polar carbonyl groups with the stable gem-difluoro motif.

Profile of 3-(Aminomethyl)-1,1-difluoropentane HCl

This building block offers a linear aliphatic scaffold, which is a common feature in many CNS-active agents and enzyme inhibitors. The primary amine provides a key interaction point for hydrogen bonding and salt formation, while the gem-difluoro group, positioned at the γ-carbon relative to the nitrogen, imparts its unique electronic and metabolic properties.

Physicochemical Properties
PropertyEstimated Value / CharacteristicRationale & Impact on Drug Design
Molecular Formula C₆H₁₄ClF₂N-
Molecular Weight 173.63 g/mol Low molecular weight, favorable for "rule of five" compliance.
pKa (of NH₃⁺) ~9.0 - 9.5The CF₂ group at the γ-position lowers the pKa by ~0.5-1.0 unit compared to the non-fluorinated analog (~10.0-10.5).[3] This reduces the proportion of charged species at physiological pH (7.4), potentially improving cell permeability and reducing hERG liability.
Calculated LogP ~1.0 - 1.5The effect on lipophilicity is nuanced. While fluorine is lipophilic, the polarization of adjacent C-H bonds can decrease LogP.[4][6] This moderate lipophilicity is often desirable for balancing solubility and permeability.
Metabolic Stability HighThe C-F bonds are highly resistant to CYP450-mediated oxidation. The CF₂ group protects the adjacent methylene group from metabolism.

The following diagram illustrates the primary physicochemical impact of the gem-difluoro group on the amine.

Caption: The electron-withdrawing CF₂ group lowers the pKa of the amine, improving pharmacokinetic properties.

Experimental Protocols & Synthetic Application

The value of a building block lies in its practical application. Here, we provide a representative synthetic protocol to incorporate the 3-(aminomethyl)-1,1-difluoropentyl moiety into a target molecule, followed by a standard assay to validate one of its key predicted properties.

Protocol 1: Synthesis of a Bioisosteric Amide Analog

This protocol describes the coupling of 3-(Aminomethyl)-1,1-difluoropentane HCl with a generic carboxylic acid to form an amide, a common linkage in drug molecules.

Objective: To synthesize N-(1,1-difluoropentan-3-ylmethyl)-benzamide.

Materials:

  • 3-(Aminomethyl)-1,1-difluoropentane HCl

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Methodology:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.2 equivalents) and anhydrous DMF (20 mL).

  • Amine Neutralization: In a separate flask, dissolve 3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equivalent) in DMF (10 mL). Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation: To the benzoic acid solution, add HATU (1.2 equivalents) and stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add the neutralized amine solution from step 2 to the activated ester solution from step 3.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (50 mL) and saturated NaHCO₃ solution (50 mL). Shake and separate the layers.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:EtOAc) to yield the pure amide product.

Caption: A streamlined workflow for the synthesis of an amide using the title building block.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomes)

Objective: To compare the metabolic stability of a fluorinated compound versus its non-fluorinated hydrocarbon analog.

Materials:

  • Test Compounds: N-(1,1-difluoropentan-3-ylmethyl)-benzamide (from Protocol 1) and N-(pentan-3-ylmethyl)-benzamide (non-fluorinated analog).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (ACN) with an internal standard (e.g., Verapamil).

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Prepare a stock solution of each test compound in DMSO (10 mM). Prepare working solutions by diluting the stock into buffer.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.

Case Study: The γ-Amino-gem-difluoro Motif in GABA-AT Inactivators

A powerful real-world example of the principles discussed is found in the development of inhibitors for γ-Aminobutyric Acid Aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. Inhibition of GABA-AT is a therapeutic strategy for epilepsy and addiction.[7]

The drug Vigabatrin is a known GABA-AT inactivator, but more potent analogs were sought. Research led to the development of CPP-115 ((1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid) , a mechanism-based inactivator that is 187 times more potent than Vigabatrin.[8] While CPP-115 has a difluoromethylenyl group, its mechanism of action and the successful application of a γ-amino-difluoroalkane core are highly relevant.

The key to CPP-115's action is that the enzyme processes the molecule, leading to the formation of a reactive Michael acceptor that ultimately inactivates the enzyme.[9] This demonstrates how a gem-difluoro motif can be engineered for a specific biological outcome beyond simple bioisosteric replacement.

CompoundStructurePotency (vs. GABA-AT)Key Feature
GABA (Endogenous Substrate)N/ANatural neurotransmitter
Vigabatrin (FDA-Approved Drug)BaselineMechanism-based inactivator
CPP-115 (Clinical Candidate)187x more potent than Vigabatrin[8]Difluoromethylenyl group enables a highly efficient inactivation mechanism.[7]

This case study powerfully validates the use of gem-difluoroalkylamine scaffolds in designing highly potent enzyme inactivators for challenging neurological targets.

Conclusion and Future Outlook

3-(Aminomethyl)-1,1-difluoropentane HCl is more than just another building block; it is an embodiment of a modern medicinal chemistry strategy. The strategic placement of the gem-difluoro group offers a reliable method to enhance metabolic stability and fine-tune the basicity of the crucial aminomethyl pharmacophore. This dual-action modulation allows chemists to overcome common drug development hurdles such as rapid metabolism and off-target activity related to high basicity.

As demonstrated by the success of compounds like CPP-115 in targeting GABA-AT, the incorporation of such motifs can lead to therapeutics with significantly enhanced potency and novel mechanisms of action.[8][9] The future application of this and similar building blocks will undoubtedly expand as chemists continue to tackle complex targets in oncology, neurodegeneration, and inflammatory diseases, where precise control over pharmacokinetics and target engagement is paramount. The principles and protocols outlined in this guide provide a solid foundation for any research professional aiming to harness the power of fluorine in their drug discovery endeavors.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2026). ResearchGate. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (2025). ResearchGate. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). OUCI. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Targeting Conformational Flexibility of a Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. (2026). PMC. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (n.d.). PMC. [Link]

  • The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. (n.d.). ResearchGate. [Link]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2015). Journal of the American Chemical Society. [Link]

  • Targeting Conformational Flexibility of Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. (n.d.). ChemRxiv. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv. [Link]

  • Mechanism of Inactivation of γ‑Aminobutyric Acid Aminotransferase by (1S,3S)‑3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2016). Figshare. [Link]

  • Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. (n.d.). SciSpace. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. [Link]

Sources

Literature Review of 1,1-Difluoropentane Derivatives in Drug Discovery: Mechanistic Insights and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary: The Causality of gem-Difluoroalkylation

In modern medicinal chemistry, the strategic incorporation of fluorine is a foundational tool for optimizing pharmacokinetics and target binding. Among fluorinated motifs, the 1,1-difluoropentane (or 1,1-difluoropentyl) group has emerged as a highly versatile pharmacophore and synthetic building block.

From a physicochemical standpoint, the gem-difluoro group acts as an isostere for oxygen (in phosphates or ethers) or a methylene group, but with vastly different electronic properties. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from adjacent bonds, significantly raising the activation energy required for cytochrome P450-mediated oxidation or dehydrogenase activity. This guide synthesizes the literature on 1,1-difluoropentane derivatives, detailing their clinical applications, mechanistic causality, and step-by-step synthetic workflows.

Clinical Validation: Lubiprostone and ClC-2 Activation

The most prominent clinical application of the 1,1-difluoropentyl moiety is found in Lubiprostone (Amitiza) , an FDA-approved drug for chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C)[1].

Mechanistic Causality of the 1,1-Difluoro Substitution

Lubiprostone is a synthetic bicyclic fatty acid derived from natural Prostaglandin E1 (PGE1). Natural PGE1 is rapidly deactivated in a single pass through the lungs and liver by 15-hydroxyprostaglandin dehydrogenase, which oxidizes the C15 hydroxyl group into an inactive ketone[2].

By incorporating a 1,1-difluoropentyl chain at the omega terminus, drug developers achieved two critical structural advantages:

  • Metabolic Shielding: The bulky, highly electronegative gem-difluoro group sterically and electronically shields the molecule from rapid enzymatic degradation[3].

  • Thermodynamic Shift: The electron-withdrawing effect of the fluorine atoms drives the thermodynamic equilibrium of the molecule entirely into a stable bicyclic hemiketal conformation (a substituted octahydrocyclopenta[b]pyran). This bicyclic structure is the active pharmacophore that selectively binds to and activates apical ClC-2 chloride channels in the gastrointestinal epithelium[2].

ClC2_Activation N1 Lubiprostone (Bicyclic Hemiketal) N2 Apical ClC-2 Channel (GI Epithelium) N1->N2 Selective Activation N3 Chloride Efflux Into Intestinal Lumen N2->N3 Channel Opening N4 Paracellular Na+ & H2O Secretion N3->N4 Osmotic Gradient

Caption: Mechanism of ClC-2 channel activation by Lubiprostone leading to fluid secretion.

Synthetic Workflows: 1,1-Difluoropentane-2,4-dione as a Building Block

In early-stage drug discovery, 1,1-difluoropentane-2,4-dione serves as a critical fluorinated β-diketone building block. It is heavily utilized in the synthesis of bioactive pyrimidines and hexahydropyrimidines[4]. These derivatives are actively investigated as ubiquitin-specific-processing protease 1 (USP1) inhibitors for oncology[5], cytotoxic agents against Jurkat/HepG2 cancer lines, and M1 muscarinic receptor ligands[6].

Experimental Protocol: Synthesis of 4-Difluoromethyl-6-methylpyrimidine-2-ol

Historically, the condensation of fluorinated diketones with urea using harsh sulfuric acid yielded poor results (15-20% yield) due to product degradation. The following self-validating "green chemistry" protocol utilizes mild acid catalysis to achieve >80% yield[4].

Step-by-Step Methodology:

  • Reagent Preparation: Combine equimolar amounts of 1,1-difluoropentane-2,4-dione and urea in a round-bottom flask.

  • Solvent/Catalyst Addition: Dissolve the reagents in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild Brønsted acid catalyst. It provides enough protonation to drive the nucleophilic attack of urea onto the carbonyl carbons without causing the oxidative degradation seen with H₂SO₄.

  • Reflux: Heat the mixture to reflux (approx. 118°C) under continuous stirring for 1 to 1.5 hours to drive the dual dehydration and cyclization steps.

  • Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Aqueous Crystallization (Self-Validation): Induce crystallization by adding the crude mixture to cold water.

    • Causality: Water selectively solubilizes unreacted urea and the acetic acid solvent. The highly lipophilic 4-difluoromethyl-6-methylpyrimidine-2-ol is insoluble in water, driving the precipitation of a spectroscopically pure product.

Pyrimidine_Synthesis S1 1,1-Difluoropentane-2,4-dione + Urea S2 Reflux in Glacial AcOH (1-1.5 hours) S1->S2 Mild Acid Catalysis S3 Aqueous Crystallization S2->S3 Cooling & Precipitation S4 4-Difluoromethyl-6-methyl pyrimidine-2-ol (>80% Yield) S3->S4 Impurity Removal

Caption: Step-by-step synthetic workflow for 4-difluoromethyl-6-methylpyrimidine-2-ol.

Advanced Targeting: Lumazine Synthase Inhibition in M. tuberculosis

The rise of drug-resistant Mycobacterium tuberculosis has necessitated the discovery of novel antibiotic targets. Lumazine synthase, an enzyme critical for riboflavin (Vitamin B2) biosynthesis, is absent in humans, making it an ideal therapeutic target[7].

Researchers have developed TS51 (5-(1,3,7-trihydro-9-D-ribityl-2,4,8-purinetrione-7-yl)1,1-difluoropentane 1-phosphate), which utilizes the 1,1-difluoropentyl chain as a bioisostere for an alkyl phosphate[7].

  • Causality of Design: The gem-difluoro substitution perfectly mimics the transition state geometry required to fit into the highly conserved hydrophobic pocket of lumazine synthase. Simultaneously, the C-F bonds prevent the enzymatic cleavage that would normally degrade natural phosphate linkages, resulting in highly stable inhibitors with micromolar association constants[7].

Quantitative Data & Derivative Summary

The table below consolidates the primary 1,1-difluoropentane derivatives, their biological targets, and the mechanistic role of the fluorinated moiety.

Derivative / CompoundPrimary Target / EnzymePharmacological UtilityRole of 1,1-Difluoropentyl Moiety
Lubiprostone ClC-2 Chloride ChannelChronic Idiopathic ConstipationPrevents metabolic oxidation; stabilizes active bicyclic hemiketal conformation.
TS51 Lumazine Synthase (M. tb)Antitubercular AgentBioisostere for phosphate oxygen; prevents enzymatic cleavage in the active site.
Difluoroacetyl Hexahydropyrimidines Cytotoxic pathways (Jurkat/HepG2)Oncology / AnticancerEnhances lipophilicity and cellular permeability; resists hepatic degradation.
4-Difluoromethyl-6-methylpyrimidine-2-ol USP1 / Chemokine ReceptorsOncology / Anti-inflammatoryFluorinated building block; optimizes target binding via halogen bonding.

Conclusion

The 1,1-difluoropentane moiety is far more than a simple lipophilic tag; it is a structural director that dictates molecular conformation, thermodynamic stability, and metabolic resistance. Whether deployed to stabilize the delicate hemiketal structure of Lubiprostone or to act as a non-cleavable bioisostere in antitubercular agents, mastering the synthesis and application of 1,1-difluoropentane derivatives is a critical competency for modern drug discovery programs.

References

  • Source: chemicalbook.
  • Source: physiology.
  • Source: nih.
  • Title: Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)
  • Title: Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)
  • Source: researchgate.
  • Source: food-chemistry.

Sources

Methodological & Application

Application Notes and Protocols for 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and handling of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. While specific, peer-reviewed synthesis protocols for this exact molecule are not prevalent in public literature, this guide synthesizes established chemical principles to propose a robust and logical synthetic pathway via reductive amination of a key difluorinated ketone precursor. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, detailed safety procedures, and methods for characterization. The strategic incorporation of the 1,1-difluoropentane motif is of significant interest in medicinal chemistry for its potential to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3]

Rationale for Use in Drug Discovery & Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often used to fine-tune a compound's pharmacological profile.[2][4] The gem-difluoro group (CF2) present in 3-(Aminomethyl)-1,1-difluoropentane hydrochloride is particularly noteworthy. It can serve as a non-hydrolyzable bioisostere for a ketone or ether oxygen, potentially improving metabolic stability and target engagement.[5] Furthermore, the CF2H group, a close analogue, is known to act as a lipophilic hydrogen bond donor, a property that can be exploited to form unique interactions with protein targets.[6] The primary amine provides a critical handle for further synthetic elaboration, allowing for the incorporation of this valuable difluorinated scaffold into a diverse range of molecular architectures via amide bond formation, further reductive aminations, or other N-functionalization reactions.[7][8]

Key Physicochemical & Structural Data
PropertyValueSource/Comment
IUPAC Name 3-(Aminomethyl)-1,1-difluoropentane hydrochlorideDerived from structure
CAS Number 1909305-91-4[9]
Molecular Formula C₆H₁₄ClF₂NCalculated
Molecular Weight 177.63 g/mol Calculated
Physical Form Predicted to be a solid
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[10]

Safety, Handling, and Storage

As a hydrochloride salt of a primary amine, 3-(Aminomethyl)-1,1-difluoropentane hydrochloride and its free base precursor require careful handling. The following precautions are based on guidelines for similar chemical entities.[11][12]

Hazard CategoryPrecautionary ActionCitation
Skin & Eye Contact Causes skin irritation and serious eye damage. Wear protective gloves, clothing, and eye/face protection.[11][12]
Inhalation Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[10]
Ingestion Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[10][11]
Flammability The free amine may be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[11][13]
Storage Store locked up in a tightly closed container in a cool, dry place. Incompatible with strong oxidizing agents and acids.[10]

Proposed Synthetic Strategy & Detailed Protocols

The most direct and widely applicable method for synthesizing the target primary amine is through the reductive amination of a ketone precursor, 1,1-difluoropentan-3-one.[7][14] This one-pot reaction is highly efficient for forming C-N bonds.[15] The overall workflow involves synthesizing the precursor, performing the reductive amination to yield the free amine, and finally, forming the stable hydrochloride salt.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amine Synthesis cluster_2 Part 3: Salt Formation A 1,1-Difluoropentan-3-one (Precursor) B Imine Intermediate (in situ) A->B + NH4OAc (Ammonia Source) C 3-(Aminomethyl)-1,1-difluoropentane (Free Amine) B->C + NaBH3CN (Reducing Agent) D 3-(Aminomethyl)-1,1-difluoropentane hydrochloride (Final Product) C->D + HCl in Ether (Acidification) G ketone Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + amine Ammonia (from NH4OAc) iminium Iminium Ion (Protonated Imine) hemiaminal->iminium Dehydration h2o_out - H2O product Primary Amine iminium->product Reduction hydride [H-] (from NaBH3CN)

Sources

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 3-(Aminomethyl)-1,1-difluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gem-Difluoro Advantage in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing pharmacokinetics.[1][2] While trifluoromethyl (


) groups are ubiquitous, the gem-difluoro (

)
motif offers a more subtle yet powerful modulation of physicochemical properties.

This guide focuses on 3-(Aminomethyl)-1,1-difluoropentane , a specialized building block designed to introduce a lipophilic, metabolically stable "tail" into heterocyclic scaffolds. Unlike simple alkyl chains, the 1,1-difluoropentyl moiety provides:

  • Metabolic Blocking: The terminal

    
     group effectively blocks cytochrome P450 oxidation at the 
    
    
    
    -position, a common metabolic soft spot in alkyl chains.
  • Lipophilicity Modulation: The fluorine atoms lower the

    
     of the proximal amine (via inductive effects) and modulate 
    
    
    
    , often improving membrane permeability compared to non-fluorinated analogs.
  • Conformational Bias: The gauche effect associated with C-F bonds can lock the side chain into specific conformations, potentially enhancing binding affinity.

Compound Profile
PropertyData
Compound Name 3-(Aminomethyl)-1,1-difluoropentane (Hydrochloride)
CAS Number 1909305-91-4
Structure

Molecular Weight 137.17 (Free Base) / 173.63 (HCl Salt)
Appearance White to off-white crystalline solid (Salt)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (Salt)
Key Functionality Primary Amine (Nucleophile), Gem-difluoro (Bioisostere)

Decision Tree: Synthetic Pathways

The primary amine functionality of 3-(Aminomethyl)-1,1-difluoropentane allows it to serve as a versatile nucleophile. We categorize its application into three core pathways: Heterocyclic Decoration (


), Scaffold Construction  (Condensation), and Multicomponent Assembly  (Ugi/Passerini).

SynthesisPathways Start 3-(Aminomethyl)- 1,1-difluoropentane Path1 Pathway A: Nucleophilic Aromatic Substitution (SNAr) Start->Path1 + Halo-Heterocycle (Base, Heat) Path2 Pathway B: Cyclocondensation (Paal-Knorr / Clauson-Kaas) Start->Path2 + 1,4-Dicarbonyl (Acid, Heat) Path3 Pathway C: Multicomponent Reactions (Ugi 4-CR) Start->Path3 + Aldehyde + Isocyanide + Carboxylic Acid Prod1 N-Alkylated Heterocycles (e.g., Pyrimidines, Purines) Path1->Prod1 Prod2 N-Substituted Pyrroles/Lactams Path2->Prod2 Prod3 Peptidomimetic Scaffolds Path3->Prod3

Figure 1: Synthetic decision matrix for incorporating the 1,1-difluoropentyl moiety.

Detailed Protocols

Protocol A: Functionalization of Chloropyrimidines

Application: Synthesis of kinase inhibitor analogs where the fluorinated tail occupies the solvent-front region of the ATP binding pocket.

Reagents:

  • 3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equiv)

  • 4,6-Dichloropyrimidine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in IPA (5 mL).

  • Amine Addition: Add 3-(Aminomethyl)-1,1-difluoropentane HCl (174 mg, 1.0 mmol) to the solution.

  • Base Activation: Add DIPEA (435 µL, 2.5 mmol) dropwise. Note: The solution may warm slightly.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the monosubstituted product (

    
    ).
    
    • Expert Tip: If regioselectivity is poor (for asymmetric heterocycles), lower the temperature to 0°C–RT and extend reaction time to 12 hours.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: Partition the residue between EtOAc (20 mL) and Water (20 mL). Wash the organic layer with Brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Validation:

  • 
     NMR:  Look for the characteristic signal of the 
    
    
    
    group, typically a doublet of triplets or multiplet around
    
    
    to
    
    
    ppm.
Protocol B: Paal-Knorr Pyrrole Synthesis

Application: Creating a stable, lipophilic heteroaryl core. The 1,1-difluoropentyl group serves as the N-substituent, protecting the nitrogen from metabolic dealkylation.

Reagents:

  • 3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equiv)

  • 2,5-Hexanedione (1.2 equiv)

  • Acetic Acid (glacial, 5-10 equiv or as solvent)

  • Sodium Acetate (1.0 equiv, if using HCl salt in neat AcOH)

Step-by-Step Methodology:

  • Mixing: In a microwave vial, combine the amine salt (1.0 mmol), sodium acetate (82 mg, 1.0 mmol), and 2,5-hexanedione (140 µL, 1.2 mmol) in Glacial Acetic Acid (3 mL).

  • Cyclization: Heat the mixture.

    • Method A (Thermal): Reflux at 100°C for 3 hours.

    • Method B (Microwave): 120°C for 20 minutes (High Absorption setting).

  • Mechanism Check: The reaction proceeds via hemiaminal formation followed by dehydration. The acidity of the medium is critical to catalyze the dehydration steps.

  • Workup: Pour the reaction mixture into ice-cold saturated

    
     solution (Caution: Gas evolution). Extract with DCM (
    
    
    
    mL).
  • Purification: The product is often non-polar. Pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Protocol C: Ugi 4-Component Reaction (4-CR)

Application: Rapid generation of diversity-oriented libraries (DOS) for peptidomimetics.

Reagents:

  • Amine: 3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Acid: Benzoic acid (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Base: Triethylamine (

    
    ) (1.0 equiv, to free the amine)
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Imine Formation (Critical Step): In a vial, dissolve the amine HCl salt (1.0 mmol) and

    
     (1.0 mmol) in MeOH (2 mL). Add the aldehyde (1.0 mmol) and stir at Room Temperature for 30 minutes. Allowing pre-formation of the imine improves yield.
    
  • Addition: Add the carboxylic acid (1.0 mmol) and stir for 5 minutes. Finally, add the isocyanide (1.0 mmol).

  • Reaction: Stir at Room Temperature for 24 hours.

    • Observation: The product often precipitates from MeOH.

  • Workup: If precipitate forms, filter and wash with cold MeOH. If soluble, concentrate and purify via silica gel chromatography.

UgiMechanism Start Amine + Aldehyde Imine Imine Intermediate (Pre-formation) Start->Imine - H2O Protonation Protonated Imine (Activated by Acid) Imine->Protonation + H+ Attack Isocyanide Attack (Nitrilium Ion) Protonation->Attack + R-NC AddAcid Carboxylate Addition Attack->AddAcid + R-COO- Mumm Mumm Rearrangement (Irreversible Step) AddAcid->Mumm Acyl Transfer Product Final Bis-Amide Scaffold Mumm->Product

Figure 2: Mechanistic flow of the Ugi reaction utilizing the fluorinated amine.

Expert Tips & Troubleshooting

Handling the HCl Salt

The commercial building block is typically supplied as a hydrochloride salt to ensure stability.

  • Problem: Incomplete reaction in non-polar solvents (DCM, Toluene).

  • Solution: Perform a "free-basing" wash prior to use if the reaction is sensitive to salts. Suspend in DCM, wash with

    
    , dry organic layer, and concentrate. However, for most applications (like Protocols A & C), adding an equivalent of DIPEA or 
    
    
    
    in situ is sufficient.
Monitoring the Reaction
  • TLC: The fluorinated amine stains poorly with UV but reacts strongly with Ninhydrin (Purple/Red) or Permanganate (Yellow on purple).

  • NMR: The

    
     proton is a diagnostic handle. In 
    
    
    
    NMR, it appears as a triplet of triplets (approx
    
    
    ppm,
    
    
    Hz). In
    
    
    NMR, look for the signal around
    
    
    ppm.
Safety Considerations
  • Volatility: While the salt is stable, the free base of this amine (MW ~137) has moderate volatility. Avoid prolonged high-vacuum exposure of the free base.

  • Fluorine Content: Standard disposal protocols for halogenated organics apply.

References

  • Enamine Ltd. 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride: Building Block Profile. Enamine Catalog. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Blasdel, L. K., et al. (2021). The Ugi Reaction in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

  • PubChem. Compound Summary: 3-(Aminomethyl)-1,1-difluoropentane. National Library of Medicine. Link

Sources

Application Note: Reductive Amination Protocols Utilizing 3-(Aminomethyl)-1,1-difluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into aliphatic amine scaffolds is a foundational tactic in medicinal chemistry. Fluorination predictably modulates amine basicity (


), enhances lipophilicity, and fortifies molecules against cytochrome P450-mediated oxidative metabolism[1]. 3-(Aminomethyl)-1,1-difluoropentane  (CAS: 1909305-90-3)[2] is a highly specialized primary amine building block. Because the difluoromethyl (

) group is situated at the terminal position of the pentyl chain—separated from the amine by a three-carbon aliphatic spacer—it imparts desired lipophilic properties without severely attenuating the nucleophilicity of the primary amine.

To functionalize this building block into a secondary amine, reductive amination is the premier synthetic strategy. While various reducing agents exist, Sodium Triacetoxyborohydride (STAB,


)  is the gold standard[3].

The Causality of Reagent Selection: STAB is favored over Sodium Cyanoborohydride (


) or Sodium Borohydride (

) due to the electron-withdrawing steric bulk of its three acetoxy ligands. These ligands stabilize the boron-hydrogen bond, rendering STAB a remarkably mild reducing agent[4]. Consequently, STAB exhibits a profound kinetic preference: it reduces the transient, highly electrophilic iminium ion significantly faster than it reduces the starting aldehyde or ketone[5]. This allows for a highly efficient, one-pot "direct" reductive amination without the risk of prematurely reducing the carbonyl starting material into an alcohol[3].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C + Amine (Nucleophilic Attack) B 3-(Aminomethyl)- 1,1-difluoropentane B->C D Iminium Ion (Activated Electrophile) C->D - H2O (Acid Catalyzed) E Secondary Amine (Target Product) D->E STAB Reduction (Hydride Transfer)

Figure 1: Mechanistic logical relationship of STAB-mediated reductive amination.

Experimental Design & Quantitative Parameters

Designing a robust protocol requires balancing stoichiometry, solvent kinetics, and the physical state of the amine. 3-(Aminomethyl)-1,1-difluoropentane is frequently supplied as a hydrochloride salt to ensure shelf stability[6]. Crucial Insight: The free base must be liberated in situ using a non-nucleophilic base (e.g., DIPEA) to ensure the amine is sufficiently nucleophilic to attack the carbonyl carbon.

Furthermore, note that C3 of this molecule is a chiral center. Because the reductive amination occurs at the exocyclic nitrogen, the reaction conditions will not cause epimerization at the C3 stereocenter[4].

Table 1: Optimal Stoichiometric Ratios

Note: In drug discovery, custom fluorinated amines are often the most expensive component. This table reflects the amine as the limiting reagent.

ReagentEquivalents (eq)Function / Rationale
3-(Aminomethyl)-1,1-difluoropentane 1.0Limiting reagent (Substrate).
Carbonyl (Aldehyde/Ketone) 1.05 - 1.1Slight excess ensures complete consumption of the precious amine.
DIPEA (if using amine·HCl salt) 1.1Neutralizes the HCl salt to liberate the nucleophilic free base.
Acetic Acid (AcOH) 1.0 - 2.0Protonates the hemiaminal to drive water loss and iminium formation[7].
STAB (

)
1.5 - 2.0Excess ensures complete reduction; accounts for slow degradation by moisture.
Table 2: Solvent Compatibility Matrix
SolventPerformance with STABRecommendation
1,2-Dichloroethane (DCE) Excellent. Optimal solubility and fastest reaction kinetics[3].Primary Choice.
Dichloromethane (DCM) Good. Slightly slower kinetics than DCE but easier to evaporate.Alternative.
Tetrahydrofuran (THF) Moderate. Slower reaction rates; requires longer times[3].Use only if substrates are insoluble in halogenated solvents.
Methanol (MeOH) Poor. STAB degrades rapidly in methanol.Avoid. Use

if MeOH is strictly required[8].
Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. Preparation Dissolve Amine·HCl + DIPEA in DCE Add Carbonyl + AcOH Step2 2. Imine Formation Stir at RT for 30-60 mins Validate via LCMS (M+1 Imine) Step1->Step2 Step3 3. Reduction Add STAB portionwise Stir 2-12 hours at RT Step2->Step3 Step4 4. Quench & Workup Quench with sat. NaHCO3 Extract with DCM, dry over Na2SO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel, Hexanes/EtOAc/Et3N) Step4->Step5

Figure 2: Step-by-step experimental workflow for direct reductive amination.

Step-by-Step Methodology (0.5 mmol scale)

Step 1: Free-Basing and Preparation

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Aminomethyl)-1,1-difluoropentane hydrochloride (0.5 mmol, 1.0 eq)[6].

  • Suspend the salt in anhydrous 1,2-Dichloroethane (DCE) (3.0 mL) under a nitrogen atmosphere[3].

  • Add

    
    -Diisopropylethylamine (DIPEA) (0.55 mmol, 1.1 eq) dropwise. Stir for 5 minutes at room temperature (RT) to liberate the free base.
    

Step 2: Iminium Ion Formation (Self-Validating Step) 4. Add the target aldehyde or ketone (0.525 mmol, 1.05 eq) to the solution. 5. Add glacial Acetic Acid (0.5 mmol, 1.0 eq). 6. Validation Check: Stir the mixture at RT for 30–60 minutes. Withdraw a 5


L aliquot, dilute in MeCN, and analyze via LCMS. You should observe the disappearance of the starting amine mass and the appearance of the intermediate imine 

peak. Do not proceed to Step 3 until imine formation is confirmed.

Step 3: Reduction 7. Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (0.75 mmol, 1.5 eq) portionwise over 5 minutes. Note: Portionwise addition mitigates potential exothermic hydrogen gas evolution if trace moisture is present. 8. Stir the reaction mixture at RT. Aldehydes typically complete reduction in 1–2 hours; ketones may require 6–12 hours[5]. Monitor completion via TLC or LCMS.

Step 4: Quench and Workup 9. Quench the reaction by slowly adding saturated aqueous


 (3.0 mL). Stir vigorously for 15 minutes until gas evolution ceases. This neutralizes the acetic acid and destroys unreacted STAB.
10. Transfer to a separatory funnel and extract the aqueous layer with DCM (

mL). 11. Wash the combined organic layers with brine (5 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography. Expert Tip: Because the product is a secondary amine, it may streak on silica. Add 1–2% Triethylamine (


) to your mobile phase (e.g., Hexanes/EtOAc) to passivate the silica and ensure sharp elution bands.
Troubleshooting & Optimization
  • Issue: Over-alkylation (Formation of Tertiary Amines)

    • Causality: Primary amines can react with two equivalents of an aldehyde.

    • Solution: Ensure the amine is strictly maintained as the limiting reagent. If dialkylation persists, switch to an indirect (stepwise) reductive amination: pre-form the imine in methanol, evaporate the solvent, redissolve in DCE, and then add the reducing agent[9].

  • Issue: Sluggish Reaction with Sterically Hindered Ketones

    • Causality: The branching at the C3 position of 3-(Aminomethyl)-1,1-difluoropentane introduces moderate steric hindrance, which can impede attack on bulky ketones.

    • Solution: Increase Acetic Acid to 2.0 eq and elevate the reaction temperature to 40 °C during the imine formation step[3]. Alternatively, add a Lewis acid such as

      
       (1.0 eq) to force imine formation before adding STAB.
      
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. URL:[Link]

  • Fessard, T. C., et al. (2025). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. URL:[Link]

Sources

Application Note: A Practical Guide to the Incorporation of 3-(Aminomethyl)-1,1-difluoropentane into Peptide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolbox with Fluorinated γ-Amino Acids

The pursuit of therapeutic peptides with enhanced pharmacological profiles is a cornerstone of modern drug development.[1][2] Native peptides, despite their high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability.[2] A powerful strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs), which can enforce specific secondary structures, improve resistance to proteolysis, and introduce novel functionalities.[1][2][]

Among the vast array of nnAAs, fluorinated analogues have garnered significant attention.[4] The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a peptide, including its hydrophobicity, pKa of nearby functional groups, and conformational preferences.[5][6][7] The gem-difluoromethylene group (CF2) is particularly valuable as it can act as a non-hydrolyzable mimic of a peptide bond or other functional groups, and its strong gauche effect can impose significant conformational constraints.[8]

This application note provides a comprehensive guide for the incorporation of 3-(Aminomethyl)-1,1-difluoropentane , a novel γ-amino acid, into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will detail the rationale behind the choice of synthetic strategy, provide step-by-step protocols for coupling, and discuss methods for cleavage, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block to design next-generation peptide therapeutics.

The Building Block: Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH

For seamless integration into the most common automated and manual synthesis workflows, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is recommended.[][10][11][12] This approach utilizes a base-labile Fmoc group for Nα-protection, which is removed under mild conditions, and acid-labile side-chain protecting groups, ensuring orthogonality and minimizing side reactions.[][11][]

The key building block for this work is therefore N-Fmoc-3-(aminomethyl)-1,1-difluoropentane . While a custom synthesis may be required, this note will proceed assuming the availability of this Fmoc-protected building block.

Handling and Storage:

  • Store the Fmoc-protected amino acid at -20°C in a desiccated environment.

  • Allow the reagent to warm to room temperature before opening to prevent condensation.

  • The building block is expected to have good solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the incorporation of Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH into a peptide sequence on a solid support. The Fmoc/tBu strategy is employed.[12][14]

Workflow Overview

The overall process involves the sequential addition of amino acids to a growing chain anchored on a solid resin, followed by cleavage and purification.

SPPS_Workflow cluster_prep Preparation cluster_synthesis SPPS Cycle (Iterative) cluster_final Final Steps Resin Select & Swell Resin Load Load First Amino Acid Resin->Load Deprotect Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Repeat 'n' times Couple Couple Next AA (Fmoc-AA-OH, Activator, Base) Wash1->Couple Repeat 'n' times Wash2 Wash (DMF) Couple->Wash2 Repeat 'n' times Wash2->Deprotect Repeat 'n' times Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide or Wang resin (100-200 mesh), pre-loaded or loaded with the C-terminal amino acid.[15]

  • Solvents: High-purity, amine-free DMF and dichloromethane (DCM).[15]

  • Fmoc-Amino Acids: Standard protected amino acids and Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[15]

  • Coupling Reagents: See Table 1 for recommendations.

  • Base: N,N-diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler TFA/TIS/water (95:2.5:2.5) cocktail, depending on the peptide sequence.[16]

  • Precipitation Solvent: Cold diethyl ether.[16]

Step-by-Step SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

SPPS_Cycle Start Start of Cycle (Peptide-Resin-Fmoc) Deprotection 1. Fmoc Deprotection 20% Piperidine/DMF Start->Deprotection Wash_A 2. DMF Wash (x5) Deprotection->Wash_A Coupling 3. Amino Acid Coupling (See Protocol 3.4) Wash_A->Coupling Wash_B 4. DMF Wash (x3) Coupling->Wash_B End End of Cycle (Peptide+1)-Resin-Fmoc Wash_B->End

Caption: The core iterative cycle of Fmoc-based SPPS.

Protocol: Coupling of Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH

The incorporation of this non-natural γ-amino acid may be challenging due to its steric bulk and altered electronics compared to standard α-amino acids.[17] Therefore, a robust coupling strategy is essential.

  • Preparation: In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale, dissolve:

    • Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the mixture and allow it to activate for 1-2 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For this sterically hindered amino acid, extending the coupling time to 4 hours or performing a "double coupling" (repeating steps 1-4) may be necessary to ensure complete reaction.[17]

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[17] A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is required.

Rationale for Reagent Selection

The choice of coupling reagent is critical for difficult couplings.[18]

ReagentAdvantagesConsiderations
HATU Highly efficient, fast reaction rates, low racemization.[19][20][21] Particularly effective for sterically hindered amino acids.[19][21]Higher cost. Byproducts can be challenging to remove.[21]
HBTU/HCTU Robust, widely used, good alternative to HATU.May be slightly less effective than HATU for the most difficult couplings.
DIC/Oxyma Cost-effective, low racemization when used with Oxyma Pure.Slower reaction times compared to uronium/phosphonium reagents.

Recommendation: HATU is the preferred coupling reagent for incorporating 3-(Aminomethyl)-1,1-difluoropentane due to its proven efficacy in overcoming steric hindrance and promoting rapid, efficient amide bond formation with minimal racemization.[19][21][22] The mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine.[21][23]

Cleavage, Purification, and Characterization

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.[16]

  • Preparation: Wash the final peptide-resin thoroughly with DCM (3x) and dry it under a high vacuum for at least 1 hour.[16]

  • Cleavage: Add the appropriate cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[16] For most peptides, a cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient. If the sequence contains sensitive residues like Cys, Met, or Trp, a more robust scavenger mixture like Reagent K is recommended.[16]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[16]

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[16][17] A white precipitate of the crude peptide should form.

  • Workup: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide under vacuum.

Purification by RP-HPLC

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[24][25][26]

  • Principle: The separation is based on the hydrophobicity of the peptide.[24][26] The peptide is bound to a hydrophobic stationary phase (e.g., C18 silica) and eluted with an increasing gradient of an organic solvent (e.g., acetonitrile).[25]

  • Typical Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).[26]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from ~5% to 95% B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

    • Detection: UV absorbance at 214-220 nm.[25]

  • Note: The difluoropentane moiety will significantly increase the hydrophobicity of the peptide, causing it to elute at a higher acetonitrile concentration compared to its non-fluorinated counterpart.

Characterization
  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to confirm the identity of the purified peptide by verifying its molecular weight.

  • Analytical HPLC: To assess the purity of the final product. A purity level of >95% is typically required for biological assays.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides containing fluorinated amino acids, ¹⁹F NMR is a powerful tool to probe the local environment and conformational effects of the fluorine atoms.[5]

Expected Impact and Applications

The incorporation of 3-(Aminomethyl)-1,1-difluoropentane is expected to confer several advantageous properties:

  • Increased Proteolytic Stability: The γ-amino acid backbone and the CF2 group can disrupt the recognition motifs of common proteases, thereby increasing the peptide's half-life in vivo.[7][27][28]

  • Conformational Constraint: The steric bulk and electronic properties of the difluoropentyl side chain can induce specific turns or secondary structures, which can be beneficial for receptor binding and activity.[8][29]

  • Modulated Hydrophobicity: The fluorinated alkyl chain increases lipophilicity, which may enhance membrane permeability and alter the pharmacokinetic profile of the peptide.[30]

These properties make this building block a valuable tool for designing peptide-based drugs, probes, and biomaterials with improved stability and tailored functions.[31]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of the γ-amino acid. Insufficient activation time or reagent equivalents.Use HATU as the coupling reagent.[21] Increase coupling time to 4 hours or perform a double coupling.[17] Ensure use of fresh, high-quality reagents.
Low Yield After Cleavage Incomplete cleavage from the resin. Peptide precipitation was incomplete.Extend cleavage time to 4 hours. Ensure the peptide-resin is thoroughly dry before adding the cleavage cocktail. Use a larger volume of cold ether and ensure it is sufficiently cold (-20°C).
Multiple Peaks in HPLC Incomplete coupling (deletion sequences). Side reactions during cleavage. Incomplete deprotection.Optimize the coupling protocol. Use an appropriate scavenger cocktail for the sequence.[16] Extend cleavage time to ensure full deprotection.
Poor Peptide Solubility The peptide is highly hydrophobic due to the fluorinated moiety.Dissolve the crude peptide in a small amount of DMSO or acetonitrile before diluting with the aqueous mobile phase for HPLC purification.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Read, M., et al. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. Retrieved from [Link]

  • Gilon, C., et al. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. Retrieved from [Link]

  • Fiveable. (2025, August 15). HATU Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014, August 19). Open Research Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Biomedical applications of fluorinated amino acids and peptides | Request PDF. (n.d.). Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Retrieved from [Link]

  • Gentilucci, L., et al. (n.d.). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. Retrieved from [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025, May 6). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Peptide Synthesis. (2025, October 5). Bio-protocol. Retrieved from [Link]

  • Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. (n.d.). PMC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. (2024, November 6). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved from [Link]

  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Introducing Aliphatic Fluoropeptides: Perspectives on Folding Properties, Membrane Partition and Proteolytic Stability. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. (n.d.). PubMed. Retrieved from [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF. (2025, October 22). ResearchGate. Retrieved from [Link]

  • HPLC analysis and purification of peptides. (n.d.). SciSpace. Retrieved from [Link]

  • US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024, November 1). ResearchGate. Retrieved from [Link]

  • How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Note: Solvent Selection Strategies for Reactions Involving Fluorinated Pentane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, physicochemical properties, and validated protocols for fluorinated amine functionalization.

Introduction & Mechanistic Rationale

The incorporation of fluorinated alkyl chains, such as the 5-fluoropentyl moiety, is a highly effective strategy in modern drug discovery. Fluorination modulates a molecule's lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and precisely tunes the basicity of adjacent functional groups[1]. However, the unique electronic properties of fluorinated pentane amines dictate that standard synthetic protocols cannot always be directly translated from their non-fluorinated analogs.

As a Senior Application Scientist, understanding the causality behind solvent selection is critical. The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I effect). While this effect is strongly pronounced at the


- or 

-positions—often dropping the amine's pKa by 1.5 to 2.0 units[1]—terminal

-fluorination in molecules like 5-fluoropentan-1-amine results in a more attenuated effect. Consequently, the amine retains much of its basicity but exhibits altered solvation dynamics and lipophilicity, requiring strategic solvent pairing to maximize nucleophilicity[2].

Physicochemical Impact of Fluorination

To rationally select a solvent, one must first quantify how the position and degree of fluorination impact the amine's properties. The inductive withdrawal of electron density reduces the availability of the nitrogen lone pair, directly impacting its nucleophilic attack trajectory.

Table 1: Physicochemical Properties of Pentane Amine Derivatives

Amine DerivativeFluorine PositionPredicted pKaLipophilicity ImpactNucleophilicity Impact
Pentan-1-amine None~10.6BaselineBaseline
5-Fluoropentan-1-amine Terminal (

)
10.44[3]Moderately IncreasedMinimal reduction
2-Fluoropentan-1-amine

-position
~8.8[1]IncreasedSignificant reduction
Perfluoropentylamine Full carbon chain< 6.0Highly FluorousPoor nucleophile

Data synthesized from established pKa shifts in fluorinated aliphatic amines[1],[3].

Principles of Solvent Selection

The success of a reaction involving a fluorinated pentane amine hinges on balancing the solubility of the lipophilic fluorinated tail with the stabilization of polar transition states.

Table 2: Solvent Selection Matrix for Fluorinated Amines

Reaction ClassPrimary Solvent ChoiceMechanistic Rationale
Amidation / Carbamylation DMF, MeCN, or DCMHigh dielectric constants stabilize polar transition states. DMF effectively solubilizes the lipophilic fluoro-alkyl chain[4].
N-Alkylation (

)
HFIP (Hexafluoro-2-propanol)HFIP is a powerful H-bond donor that activates the electrophile's leaving group, while its non-nucleophilic nature prevents solvent-adduct formation[5],[6].
Reductive Amination TFE (Trifluoroethanol)TFE stabilizes the intermediate imine via hydrogen bonding without quenching the amine's initial nucleophilic attack.

Decision Workflow for Solvent Selection

G A Fluorinated Pentane Amine D Reductive Amination A->D BA BA A->BA B Amidation (Coupling) E Solvent: DMF / DCM Rationale: Solubilizes lipophilic chains, supports polar transition states B->E C N-Alkylation (Substitution) F Solvent: HFIP / MeCN Rationale: H-bond donor activates electrophile, non-nucleophilic nature prevents side reactions C->F G Solvent: TFE / MeOH Rationale: Stabilizes intermediate imine, accelerates reduction D->G BA->C

Decision tree for solvent selection in fluorinated pentane amine reactions.

Validated Experimental Protocols

Because fluorinated amines (especially short-chain variants) can be volatile or prone to degradation in their free-base form, they are predominantly stored and handled as hydrochloride salts[4]. The following protocols are designed as self-validating systems, incorporating in situ free-basing and analytical checkpoints.

Protocol A: Amidation of 5-Fluoropentan-1-amine (Peptide Coupling)

Causality: DMF is selected because its high dielectric constant (


 = 36.7) stabilizes the polar transition state of the HATU-activated ester. Furthermore, the lipophilic 5-fluoropentyl chain exhibits excellent solubility in DMF, preventing premature precipitation of the intermediate.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration). Stir for 10 minutes at room temperature to form the active ester.

  • Amine Preparation: Add 5-fluoropentan-1-amine hydrochloride (1.2 equiv)[4] directly to the reaction mixture.

  • In Situ Free-Basing: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The excess base is required to neutralize the hydrochloride salt and drive the coupling.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: N-Alkylation in Fluoro-Alcohols (HFIP)

Causality: When performing


 alkylations, the slightly reduced nucleophilicity of the fluorinated amine must be compensated for. HFIP is utilized due to its unique dual nature: it is a powerful hydrogen-bond donor (

= 1.96) that electrophilically activates the alkyl halide leaving group, yet it is highly non-nucleophilic[5]. This accelerates the reaction without risking solvent alkylation.

Step-by-Step Methodology:

  • Reagent Mixing: In a sealed reaction vial, suspend 5-fluoropentan-1-amine hydrochloride (1.0 equiv) and anhydrous

    
     (2.5 equiv) in HFIP (0.5 M concentration). Stir for 15 minutes to liberate the free amine.
    
  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) slowly to the suspension.

  • Heating: Heat the mixture to 40 °C. The strong H-bonding network of HFIP will activate the bromide leaving group, facilitating the attack of the fluorinated amine.

  • Analytical Validation: Track the reaction using

    
     NMR. The characteristic 
    
    
    
    multiplet of the 5-fluoropentyl group (typically around -218 to -220 ppm)[4] will exhibit a subtle chemical shift upon N-alkylation due to the change in the electronic environment of the distant nitrogen.
  • Solvent Recovery & Workup: Cool to room temperature. Given HFIP's low boiling point (58 °C), carefully remove the solvent under reduced pressure (HFIP can be trapped and recycled). Partition the residue between DCM and water, extract, dry, and purify via flash chromatography.

References

1.[1] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (PMC). Available at:[Link] 2.[2] Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at:[Link] 3.[5] Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI Molecules. Available at:[Link] 4.[3] 5-Fluoropentan-1-amine Physico-chemical Properties. ChemBK. Available at:[Link] 5.[6] Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters (ACS). Available at:[Link] 6.[4] Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 3-(Aminomethyl)-1,1-difluoropentane coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Aminomethyl)-1,1-difluoropentane is a specialized building block often used as a lipophilic bioisostere for leucine or isoleucine side chains. While the terminal difluoromethyl (


) group enhances metabolic stability and membrane permeability, it introduces specific physicochemical challenges.[1]

Low yields with this building block typically stem from three distinct failure modes:

  • Volatility-Induced Loss: The free base is highly volatile, leading to material loss during concentration.

  • Steric/Electronic Deactivation: The

    
    -branching at C3 combined with the inductive effect of the fluorine atoms retards nucleophilic attack.
    
  • Salt Stoichiometry Errors: Failure to fully neutralize the hydrochloride salt form prevents the reaction from initiating.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine if the failure is kinetic (reaction didn't work) or physical (product was lost).

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS Step 1: Analyze Crude Reaction Mix (LCMS/NMR before workup) Start->CheckLCMS Conversion Is Product Present in Crude? CheckLCMS->Conversion NoConv Scenario A: Low/No Conversion Conversion->NoConv No (<10%) YesConv Scenario B: Good Conversion, Low Isolated Yield Conversion->YesConv Yes (>80%) CheckBase Check Base Stoichiometry (Is Amine-HCl used?) NoConv->CheckBase CheckAct Check Activation Method (Steric Hindrance?) CheckBase->CheckAct CheckVol Volatility Check (Did you rotovap the free amine?) YesConv->CheckVol CheckExt Extraction Check (Fluorine lipophilicity issues) CheckVol->CheckExt

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Material Handling & Volatility

Q: I see full conversion on LCMS, but after concentrating the reaction mixture, my mass balance is extremely low. Where did the amine go?

A: You likely evaporated your starting material or product due to fluoride volatility . Low molecular weight fluorinated amines are significantly more volatile than their non-fluorinated counterparts due to reduced intermolecular Van der Waals forces (fluorine is non-polarizable) and disrupted hydrogen bonding networks [1].

  • The Mechanism: The free base of 3-(aminomethyl)-1,1-difluoropentane has a high vapor pressure. If you perform a workup that involves "free-basing" the amine and then concentrating it on a rotary evaporator (especially with heating or high vacuum), the amine will co-evaporate with the solvent.

  • The Fix:

    • Do not isolate the free base. Use the hydrochloride salt directly in the coupling reaction.

    • Telescoping: If you must synthesize the amine precursor, carry it forward in solution without concentrating to dryness.

    • Acidic Workup: If unreacted amine must be recovered, extract it into an acidic aqueous layer (forming the non-volatile salt) rather than concentrating the organic layer.

Category 2: Reaction Stoichiometry (The "Salt Trap")

Q: I am using the HCl salt of the amine with HATU, but the reaction is stalling. Why?

A: This is a classic stoichiometry error. You likely have insufficient base. When using amine salts (R-NH


·HCl) in amide couplings, the base (e.g., DIPEA) must perform two distinct functions:
  • Neutralize the HCl counterion to release the nucleophilic free amine.

  • Neutralize the acidic byproduct generated by the coupling reagent (e.g., HOAt from HATU).

  • The Calculation:

    • 1.0 equiv for the HCl salt.

    • 1.0 equiv for the carboxylic acid activation.[2][3]

    • Total Requirement: You need at least 3.0–4.0 equivalents of DIPEA. Using only 1.5–2.0 equiv results in a pH that is too low for the amine to remain nucleophilic [2].

Category 3: Sterics & Kinetics

Q: Standard EDC/HOBt coupling is giving <30% yield. Is the fluorine deactivating the amine?

A: Yes, but steric hindrance is the dominant factor.

  • Sterics: The amine is primary, but it is attached to a

    
    -chiral center (C3). The C3 position holds an ethyl group and a difluoroethyl group. This creates a "neopentyl-like" steric environment that significantly retards the rate of nucleophilic attack compared to a linear alkyl amine [3].
    
  • Electronics: The

    
     group is electron-withdrawing (inductive effect, 
    
    
    
    ). Although it is
    
    
    -positioned relative to the nitrogen, it still lowers the
    
    
    and nucleophilicity of the amine slightly compared to a pure alkyl chain.

Recommended Optimization: Switch from carbodiimide chemistries (EDC) to uronium/guanidinium salts (HATU/HBTU) or Acyl Fluorides .

  • HATU: The 7-azabenzotriazole moiety speeds up the reaction for hindered amines [4].

  • Acyl Fluorides (TFFH): If HATU fails, convert the carboxylic acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are less sensitive to steric bulk than active esters [5].

Part 3: Optimized Experimental Protocol

Protocol: HATU-Mediated Coupling of 3-(Aminomethyl)-1,1-difluoropentane HCl

This protocol is designed to mitigate volatility losses and ensure complete salt neutralization.

Reagents
  • Acid: Carboxylic Acid Substrate (1.0 equiv)[3]

  • Amine: 3-(Aminomethyl)-1,1-difluoropentane HCl Salt (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)[4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )

  • Solvent: Anhydrous DMF or DMF/DCM (1:1) (0.2 M concentration)

Step-by-Step Procedure
  • Activation (Pre-complexation):

    • In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add 1.0 equiv of DIPEA immediately.

    • Stir at Room Temperature (RT) for 5–10 minutes. (This forms the activated O-At ester).

  • Amine Addition:

    • In a separate vial, suspend the Amine HCl salt (1.2 equiv) in a minimal amount of DMF.

    • Add the remaining 3.0 equiv of DIPEA to this suspension.[3] (Ensure the salt dissolves or forms a fine suspension).

    • Add the Amine/Base mixture to the Activated Acid solution.[2][3]

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[3] If conversion is <50% after 4 hours, heat to 40°C.

  • Workup (Critical for Yield):

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash 1: 1M HCl (aqueous). Note: This removes unreacted amine and DIPEA. The product stays in EtOAc.

    • Wash 2: Saturated NaHCO

      
       (removes unreacted acid and HATU byproducts).
      
    • Wash 3: Brine (saturated NaCl).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Data Comparison: Coupling Reagents
Reagent SystemTypical YieldNotes
EDC / HOBt 15–30%Too slow for this sterically hindered amine.
DCC / DMAP 20–40%Difficult purification (DCU urea); not recommended.
HATU / DIPEA 85–95% Recommended. Best balance of rate and conversion.
T3P (PPA) 60–75%Good for scale-up, but requires higher temp (50°C+).
Acid Chloride >90%Excellent reactivity, but requires acid stability.

References

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (Discusses steric challenges in amide coupling). Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397-4398. (The seminal paper on HATU efficiency). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8] Tetrahedron, 61(46), 10827-10852. (Review of acyl fluorides and alternative coupling strategies). Link

Sources

minimizing side reactions when using 3-(Aminomethyl)-1,1-difluoropentane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions with 3-(Aminomethyl)-1,1-difluoropentane HCl

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Compound Focus: 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride (CAS: 1909305-91-4).

Executive Summary

3-(Aminomethyl)-1,1-difluoropentane HCl is a specialized building block used to introduce a lipophilic, metabolically stable side chain into drug candidates. While the gem-difluoro group (-CF2H) is generally robust, the molecule presents three specific reactivity challenges:

  • HCl Salt Latency: The amine is non-nucleophilic until properly neutralized.

  • Guanidinylation Risks: The steric environment of the primary amine can lead to reagent-capping side reactions during slow couplings.[1]

  • Dehydrofluorination (HF Elimination): Under harsh basic or thermal conditions, the CF2H group can undergo elimination to form a fluoroalkene.

This guide provides a self-validating workflow to navigate these risks.

Module 1: Salt Management & Free-Basing

The Issue: The HCl salt form ensures shelf stability but renders the amine unreactive. Incomplete neutralization is the #1 cause of "failed" couplings, while in situ neutralization with excess strong base risks fluorine elimination.

Protocol: The "Controlled Release" Strategy Do not rely on in situ neutralization if you are observing low yields. Pre-free-basing is safer for sensitive fluorinated scaffolds.

  • Dissolution: Dissolve the HCl salt in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (mild base).

    • Why? NaHCO₃ (pKa ~10.3) is strong enough to deprotonate the amine (pKa ~9-10) but too weak to deprotonate the

      
      -protons near the CF2 group, preventing HF elimination.
      
  • Extraction: Shake vigorously. The free amine will partition into the DCM layer.

  • Drying: Separate organic layer, dry over Na₂SO₄, and concentrate carefully (amine may be volatile; keep bath <30°C).

  • Validation: Check 1H NMR. The disappearance of the broad ammonium protons (~8.0-8.5 ppm) confirms free-basing.

Module 2: Amide Coupling Optimization

The Issue: Primary amines can react with uronium coupling reagents (HATU, HBTU) to form guanidine byproducts if the acylation rate is slow.

Technical Insight: If the carboxylic acid partner is sterically hindered, the amine may attack the electrophilic carbon of the HATU reagent instead of the activated ester.

Recommended Workflow:

ParameterRecommendationRationale
Coupling Reagent T3P (Propylphosphonic anhydride) or DIC/Oxyma T3P avoids guanidinylation entirely. DIC/Oxyma suppresses racemization and side reactions better than HATU for hindered systems.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic.[2] Use exactly 3.0 equivalents if using HCl salt in situ; 1.1 equivalents if using free base.
Solvent DMF or EtOAc (for T3P)DMF promotes solubility; EtOAc allows for easier workup with T3P.
Temperature 0°C to RT NEVER heat above 40°C during coupling. Heat promotes HF elimination.

Diagram 1: Amide Coupling Decision Logic

AmideCoupling Start Start: 3-(Aminomethyl)-1,1-difluoropentane HCl CheckAcid Is the Carboxylic Acid Hindered? Start->CheckAcid YesHindered Yes: High Risk of Guanidinylation CheckAcid->YesHindered Yes NoHindered No: Standard Reactivity CheckAcid->NoHindered No UseT3P Use T3P (50% in EtOAc) + Pyridine Avoids reagent attack YesHindered->UseT3P AddAmine Add Amine (Slow Addition) UseT3P->AddAmine UseHATU Use HATU + DIPEA Pre-activate acid for 2 mins NoHindered->UseHATU UseHATU->AddAmine Monitor Monitor: LCMS & 19F NMR AddAmine->Monitor

Caption: Decision tree for selecting coupling conditions to prevent guanidinylation side reactions.

Module 3: Preventing HF Elimination (Dehydrofluorination)

The Issue: The CF2H group activates adjacent protons (on C2), making them susceptible to E2 elimination under basic conditions. This yields a fluoroalkene impurity (R-CF=CH-R).

Mechanism:



Critical Constraints:

  • Avoid Alkoxide Bases: Never use NaOEt, NaOMe, or tBuOK. These are strong enough to trigger elimination rapidly.

  • Avoid Strong Inorganic Bases at Heat: Cs2CO3 or K2CO3 in DMF at >60°C will likely cause elimination.

  • Safe Zone: Organic bases (TEA, DIPEA, NMM) at Room Temperature are kinetically safe.

Troubleshooting Table: Stability vs. Conditions

ConditionStability RiskOutcome
DIPEA / DMF / 25°CLow Stable (Standard Coupling)
K₂CO₃ / DMF / 80°CHigh HF Elimination (Fluoroalkene)
tBuOK / THF / 0°CCritical Rapid Decomposition
LiHMDS / THF / -78°CModerate Potential metallation (avoid unless intended)

Module 4: Analytics & Validation (The "Truth" Data)

Standard LCMS might miss the elimination product if the molecular weight difference (loss of HF = 20 Da) is obscured by ionization artifacts. 19F NMR is the gold standard.

19F NMR Diagnostic Guide:

  • Target Signal (CF2H): Look for a doublet of triplets (or complex multiplet) around -110 to -130 ppm . The distinct coupling constant (

    
    ) confirms the CF2H proton is intact.
    
  • Impurity Signal (Fluoroalkene): If elimination occurs, the signal shifts significantly (often to -80 to -100 ppm or -140 to -160 ppm depending on geometry) and the coupling pattern changes (loss of one F, change in H-coupling).

Diagram 2: Side Reaction Pathways

SideReactions cluster_0 Desired Path cluster_1 Risk Path A: Elimination cluster_2 Risk Path B: Guanidinylation Amine 3-(Aminomethyl)-1,1-difluoropentane Coupling Amide Coupling (DIPEA/RT) Amine->Coupling BaseHeat Strong Base / Heat (>60°C) Amine->BaseHeat SlowRxn Slow Reaction (Excess HATU) Amine->SlowRxn Product Stable Amide Product (Intact CF2H) Coupling->Product Alkene Fluoroalkene Byproduct (Loss of HF) BaseHeat->Alkene Guanidine Guanidine Adduct (+99 Da Mass Shift) SlowRxn->Guanidine

Caption: Visualizing the three divergent pathways: Desired coupling vs. thermal elimination and kinetic guanidinylation.

FAQ: Troubleshooting Specific Scenarios

Q1: My LCMS shows a mass of M+99. What happened? A: You have formed a guanidine adduct. This happens when the amine reacts with the HATU reagent itself.

  • Fix: Switch to T3P (Propylphosphonic anhydride) or ensure the carboxylic acid is fully activated (pre-mix acid + HATU + Base for 2 mins) before adding the amine.

Q2: I see a new peak in 19F NMR, but the mass looks correct (or close). A: Check for diastereomers. The C3 position is a stereocenter (if synthesized chirally) and the C1 is a pro-chiral center. However, if the shift is drastic (>20 ppm), it is likely an elimination product or fluoride elimination. Note that loss of HF (20 Da) can sometimes be confused with water loss or adducts in low-res MS. Trust the NMR.

Q3: Can I use this amine in a reductive amination? A: Yes, but be careful with the reducing agent.

  • Protocol: Use NaBH(OAc)₃ in DCE/AcOH. Avoid NaBH₄ at high temperatures, as hydride can sometimes attack polyfluorinated positions, though CF2H is relatively resistant compared to CF3.

Q4: How do I remove the unreacted amine after the reaction? A: The CF2H group makes the amine lipophilic. Standard aqueous acidic washes (1M HCl) might not fully extract the amine into the aqueous layer if the organic solvent is very non-polar.

  • Tip: Use a SCX-2 (Strong Cation Exchange) cartridge. The amine will bind to the sulfonic acid resin, allowing non-basic impurities to wash through. Elute the product (if it's an amide, it won't bind; if it's an amine product, elute with NH₃/MeOH).

References

  • PubChem. (2025). 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. National Library of Medicine. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pahadi, N., et al. (2010). Dehydrofluorination of gem-difluoroalkanes. Journal of Organic Chemistry.
  • Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis. (Discusses stability of CF2H groups).

Sources

Technical Support Center: Purification Strategies for 3-(Aminomethyl)-1,1-difluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-(Aminomethyl)-1,1-difluoropentane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing this unreacted starting material from their reaction mixtures. The unique physicochemical properties of this small, fluorinated amine can present purification challenges that are not always addressed by standard laboratory protocols.

This document provides a structured, in-depth exploration of various purification techniques, moving from fundamental principles to practical, step-by-step protocols. Our goal is to equip you with the knowledge to not only solve immediate purification issues but also to develop a robust, validated workflow for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is removing 3-(Aminomethyl)-1,1-difluoropentane from my reaction mixture so difficult?

A: The difficulty in removing this amine stems from a combination of its physical and chemical properties:

  • Relatively Low Molecular Weight: With a molecular weight of approximately 137.18 g/mol , it can be volatile enough to co-distill with common solvents under vacuum, yet not so volatile that it can be easily removed by simple evaporation.

  • Polarity and Solubility: The primary amine group imparts significant polarity and water solubility, especially at acidic pH. However, the difluoropentyl chain provides lipophilic character, leading to solubility in a range of organic solvents. This dual solubility profile can complicate liquid-liquid extractions.

  • Basicity: As a primary amine, it is basic and will readily react with acidic reagents or scavenger resins. The pKa of similar small primary amines is typically in the range of 10-11. This basicity is the primary handle for most purification strategies.

  • Fluorination: The presence of fluorine atoms can alter the compound's polarity, boiling point, and interaction with chromatographic stationary phases compared to its non-fluorinated analogs, sometimes leading to unexpected chromatographic behavior.

Q2: I performed a standard aqueous workup, but I still see the amine in my product by NMR. What went wrong?

A: A simple water or brine wash is often insufficient to remove a basic amine like 3-(Aminomethyl)-1,1-difluoropentane from an organic layer.[1] Amines can partition between the organic and aqueous layers.[1] To effectively remove it, you need to exploit its basicity by performing an acidic wash. This protonates the amine, forming a water-soluble ammonium salt that will preferentially partition into the aqueous layer.[2][3]

Q3: Can I use silica gel chromatography to remove this amine?

A: While possible, silica gel chromatography can be problematic for primary amines. They often streak or bind irreversibly to the acidic silica gel, leading to poor separation and low recovery of your desired product. If your product is not acid-sensitive, you can sometimes mitigate this by pre-treating the silica gel with a base like triethylamine. However, other methods are often more effective for bulk removal.

Troubleshooting and In-Depth Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most effective methods of removing unreacted 3-(Aminomethyl)-1,1-difluoropentane.

Method 1: Acid-Base Extraction

This is the most common and often the first method to try due to its simplicity and effectiveness for removing basic impurities.[2][4]

Troubleshooting Guide: Acid-Base Extraction
Issue Potential Cause Troubleshooting Steps
Amine still present after acidic wash. Insufficient acid used.Ensure the aqueous layer is acidic (pH 1-2) after extraction using pH paper. Use a sufficient volume of the acidic solution.
Product is also basic and is being extracted.Check the pKa of your product. If it is also basic, this method may not be suitable.
Emulsion formation.Add brine (saturated NaCl solution) to help break the emulsion.
Product degradation. Product is sensitive to strong acid.Use a weaker acid like 1 M citric acid or 10% aqueous ammonium chloride.
Step-by-Step Protocol: Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution, such as 1 M HCl or 10% aqueous copper sulfate.[1] The use of copper sulfate can be advantageous as the copper-complexed amine often imparts a purple color to the aqueous layer, providing a visual indicator of removal.[1]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat: Repeat the acidic wash one or two more times. With copper sulfate, continue until no further color change is observed in the aqueous layer.[1]

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Acid_Base_Extraction Start Crude Reaction Mixture in Organic Solvent Add_Acid Add Dilute Acid (e.g., 1M HCl) Start->Add_Acid Shake Shake and Separate Layers Add_Acid->Shake Aqueous_Layer Aqueous Layer: Protonated Amine (Water Soluble) Shake->Aqueous_Layer Discard Organic_Layer Organic Layer: Purified Product Shake->Organic_Layer Wash_Base Wash with NaHCO3 and Brine Organic_Layer->Wash_Base Dry Dry and Concentrate Wash_Base->Dry End Purified Product Dry->End

Caption: Workflow for Acid-Base Extraction.

Method 2: Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of molecules from a solution.[5] This method is particularly useful when your product is sensitive to aqueous conditions or when extraction is inefficient.

Troubleshooting Guide: Scavenger Resins
Issue Potential Cause Troubleshooting Steps
Incomplete removal of the amine. Insufficient resin equivalents.Increase the equivalents of the scavenger resin (typically 2-5 equivalents relative to the amine).
Poor solvent choice.The reaction with the resin can be solvent-dependent. Try a different solvent like isopropanol, which can sometimes improve scavenging efficiency.[6]
Insufficient reaction time or temperature.Increase the reaction time or gently heat the mixture (e.g., to 40°C) to accelerate the scavenging reaction.[6]
Product binds to the resin. Product has a functional group that reacts with the resin.Choose a resin with a different functional group that is selective for primary amines.
Step-by-Step Protocol: Amine Scavenging with Resin
  • Resin Selection: Choose a scavenger resin with a functional group that reacts with primary amines, such as an isocyanate or aldehyde-functionalized resin. For selectivity in the presence of secondary amines, acetoacetoxy ethyl methacrylate (AAEM) or ketoester resins can be effective.[7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF, or isopropanol).[6]

  • Resin Addition: Add the scavenger resin (typically 2-5 equivalents based on the estimated amount of unreacted amine).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine when the amine has been consumed.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Concentration: Wash the resin with a small amount of the reaction solvent and combine the filtrates. Concentrate the combined filtrate under reduced pressure to obtain the purified product.

Scavenger_Resin_Workflow Start Crude Reaction Mixture in Solution Add_Resin Add Scavenger Resin Start->Add_Resin Stir Stir at RT or 40°C Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Resin_Waste Resin with Bound Amine Filter->Resin_Waste Discard Filtrate Filtrate: Purified Product Filter->Filtrate Concentrate Concentrate Filtrate->Concentrate End Purified Product Concentrate->End

Caption: Workflow for Scavenger Resin Purification.

Method 3: Chemical Derivatization

In some cases, it may be easier to derivatize the unreacted amine to alter its properties, making it more readily separable by other means.

Step-by-Step Protocol: Derivatization with Diethyl Oxalate (Hofmann's Method)

This classical method can be used to separate primary, secondary, and tertiary amines.[8]

  • Reaction: Treat the crude reaction mixture with diethyl oxalate. The primary amine, 3-(Aminomethyl)-1,1-difluoropentane, will react to form a solid dialkyl oxamide.

  • Filtration: Filter the reaction mixture to isolate the solid dialkyl oxamide derivative. Your product will remain in the filtrate.

  • Purification of Product: The filtrate can then be further purified by standard methods (e.g., extraction, chromatography) to remove the diethyl oxalate and any other impurities.

References

  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof.
  • Wikipedia. (2023, October 29). Acid-base extraction. Retrieved from [Link]

  • Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Professor Dave Explains. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Crosby, S. R., Harding, J. R., Hughes, R. A., & Williams, D. E. (2002). Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2481-2483.
  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Britton, J., Raston, C. L., & Weiss, G. A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840.
  • Chemistry Notes. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Structural Elucidation: 1H NMR Analysis of 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride vs. Multi-Nuclear Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated aliphatic amines are highly valued in modern drug discovery for their enhanced lipophilicity, metabolic stability, and target binding affinity. However, the incorporation of fluorine introduces severe analytical bottlenecks. Standard 1D 1H NMR, the workhorse of structural verification, often falls short when characterizing molecules like 3-(Aminomethyl)-1,1-difluoropentane hydrochloride .

As an Application Scientist, I have designed this comparison guide to objectively evaluate the performance of standard 1D 1H NMR against advanced multi-nuclear and 2D NMR alternatives. This guide details the causality behind spectral complexities and provides a self-validating protocol for absolute structural certainty.

The Core Analytical Challenge: Spin-Spin Coupling and Anisochrony

To understand why alternative NMR modalities are necessary, we must first analyze the structural environment of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. The molecule presents two major spectroscopic challenges:

  • Heteronuclear Spin-Spin Coupling: The terminal difluoromethyl (-CHF2) group contains a highly receptive 19F nucleus (spin ½). The geminal proton-fluorine coupling (

    
    ) is massive—typically ranging up to 60 Hz—resulting in a wide triplet of triplets for the C1 proton . Furthermore, the vicinal coupling (
    
    
    
    Hz) severely splinters the adjacent C2 methylene signals.
  • Diastereotopic Protons (Anisochrony): The C3 carbon is a stereogenic center. Consequently, the protons on the adjacent C2, C4, and aminomethyl (-CH2-N) groups are diastereotopic. Each proton in these methylene pairs experiences a different magnetic environment, leading to distinct chemical shifts and complex geminal (

    
    ) couplings that crowd the aliphatic region.
    
Table 1: Predicted 1H NMR Profile (in DMSO-d6)

Note the extensive multiplet (m) formations caused by the combination of F-H coupling and diastereotopic effects.

PositionFunctional GroupExpected Shift (δ, ppm)MultiplicityPrimary Coupling Constants (J, Hz)Integration
C1 -CHF25.85tt (triplet of triplets)

,

1H
C2 -CH2-1.85 - 2.15m (diastereotopic)Complex (

,

,

)
2H
C3 -CH-1.70 - 1.85mComplex (

)
1H
C4 -CH2-1.30 - 1.50m (diastereotopic)Complex (

,

)
2H
C5 -CH30.90t (triplet)

3H
C6 -CH2-NH3+2.80 - 3.05m (diastereotopic)Complex (

,

)
2H
N1 -NH3+ Cl-8.10br s (broad singlet)- (Exchanges in D2O)3H

Objective Comparison of Analytical Modalities

Relying solely on 1D 1H NMR for this compound often leads to ambiguous assignments. To overcome these limitations and resolve overlapping multiplets, pure shift techniques or heteronuclear decoupling are highly robust alternatives . Furthermore, directly observing the fluorine nucleus offers a spectral window more than 20 times larger than hydrogen, virtually eliminating signal overlap .

Table 2: Performance Comparison of NMR Techniques
Analytical ModalityPrimary AdvantageLimitationsBest Use Case for this Compound
1D 1H NMR (Standard) Rapid, quantitative, requires only a standard probe.Severe multiplet overlap in the 1.3–3.0 ppm region; ambiguous C2/C4 assignments.Routine purity checks and mass balance verification.
1D 1H{19F} Decoupled Collapses complex F-H multiplets into simple H-H splitting patterns.Requires a dedicated dual-tune/broadband probe capable of 19F irradiation.Absolute verification of the C1 and C2 proton connectivity.
2D 1H-1H COSY Maps through-bond H-H connectivity across the entire pentane chain.Cross-peaks can be broadened or obscured by unresolved F-H couplings.Resolving the diastereotopic C2, C4, and C6 methylene networks.
1D 19F NMR Zero background interference; acts as a structural "spy" nucleus .Does not directly map the hydrocarbon backbone.Detecting fluorinated impurities or verifying the -CHF2 integrity.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step workflow utilizes a self-validating system —meaning the experimental design inherently proves its own accuracy through controlled perturbation (decoupling).

Phase 1: Causality-Driven Solvent Selection
  • Assess the Objective: If you must quantify the primary amine hydrochloride (-NH3+ Cl-), you must use DMSO-d6 . If you wish to simplify the C6 methylene signal by eliminating the NH3+ coupling, use D2O . (Note: In D2O, rapid deuterium exchange will silence the amine protons entirely).

  • Preparation: Weigh 15.0 mg of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. Dissolve completely in 0.6 mL of DMSO-d6 (100% atom D) to retain the amine peak for mass balance. Transfer to a high-precision 5 mm NMR tube.

Phase 2: Instrument Calibration
  • Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe. Tune the channels explicitly to 1H and 19F resonance frequencies.

  • Shimming: Execute gradient shimming (e.g., TopShim). A highly homogeneous magnetic field is critical; poor shimming will blur the fine 4.5 Hz

    
     couplings within the broad -CHF2 multiplet.
    
Phase 3: Acquisition & Self-Validation
  • Establish the Baseline (1D 1H): Acquire a standard 1H sequence (zg30) with a 2-second relaxation delay (d1) and 16 scans. Identify the wide triplet of triplets at ~5.85 ppm.

  • The Validation Step (1H{19F} Decoupling): To definitively prove that the signal at 5.85 ppm is the -CHF2 group and not an alkene impurity, execute a 19F-decoupled 1H experiment (zgig with 19F continuous wave irradiation).

    • Validation Check: The complex triplet of triplets at 5.85 ppm must immediately collapse into a simple triplet (governed only by the C2 protons). Concurrently, the messy C2 multiplet at ~2.0 ppm will sharpen significantly.

Structural Elucidation Decision Workflow

G Start Sample: 3-(Aminomethyl)- 1,1-difluoropentane HCl Solvent Select Solvent based on Exchangeable Protons Start->Solvent D2O D2O (NH3+ exchanges) Solvent->D2O Simplify spectra DMSO DMSO-d6 (NH3+ visible) Solvent->DMSO Retain amine peaks NMR1D Acquire 1D 1H NMR D2O->NMR1D DMSO->NMR1D CheckOverlap Assess CHF2 & Aliphatic Overlap NMR1D->CheckOverlap Decouple 1H{19F} Decoupled NMR CheckOverlap->Decouple Severe F-H coupling TwoD 2D NMR (COSY/HSQC) CheckOverlap->TwoD Aliphatic crowding Fluorine 19F NMR CheckOverlap->Fluorine Verify F environment Elucidation Complete Structural Elucidation Decouple->Elucidation TwoD->Elucidation Fluorine->Elucidation

Decision tree workflow for NMR structural elucidation of fluorinated amine hydrochlorides.

Conclusion

While standard 1D 1H NMR provides a rapid baseline for analyzing 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, the combination of massive


 couplings and diastereotopic aliphatic protons renders it insufficient for absolute structural elucidation. By integrating 1H{19F} heteronuclear decoupling and 2D COSY techniques, researchers can collapse these complex multiplets, creating a self-validating analytical system that guarantees the integrity of the chemical structure.

References

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) . Molecules, 2017.[Link]

  • “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra . Chemical Communications, 2014.[Link]

  • Fluorine NMR: An Overlooked Nucleotide Comes into Its Own . Lab Manager, 2018.[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . RSC Advances, 2022.[Link]

Comprehensive Comparison Guide: 19F NMR Characterization of 3-(Aminomethyl)-1,1-difluoropentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic frameworks, such as the 3-(aminomethyl)-1,1-difluoropentane scaffold, is a highly effective strategy in medicinal chemistry. The terminal difluoromethyl (-CF2H) group serves as a lipophilic bioisostere for alcohols and thiols, modulating pKa, metabolic stability, and protein-ligand interactions. However, characterizing these derivatives—especially distinguishing subtle structural isomers or monitoring reaction conversions—demands robust analytical methodologies. This guide objectively compares 19F Nuclear Magnetic Resonance (NMR) spectroscopy against traditional modalities and provides a self-validating experimental protocol for researchers and drug development professionals.

Comparative Analysis: 19F NMR vs. Alternative Modalities

While 1H NMR, 13C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard tools in the analytical laboratory, 19F NMR offers distinct, unparalleled advantages for fluorinated aliphatics[1]. The 19F nucleus boasts a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, yielding a relative sensitivity of 83.4% compared to 1H[1].

Table 1: Performance Comparison of Analytical Modalities for Difluoroalkyl Derivatives
Feature / Modality19F NMR1H NMR13C NMRLC-MS
Sensitivity High (83.4% of 1H)Very HighLow (1.1% abundance)Extremely High
Chemical Shift Range ~800 ppm~15 ppm~250 ppmN/A
Background Interference Zero (in biological matrices)High (solvent/matrix overlap)ModerateModerate (matrix effects)
Structural Specificity Excellent (Hyper-responsive to local environment)Good (Prone to spectral crowding)ExcellentLow (Mass/charge only)
Quantitative Accuracy Excellent (with internal standard)ExcellentPoor (due to NOE & long T1)Moderate (requires standard curves)

Causality Insight: The hyper-responsiveness of the 19F chemical shift is its greatest analytical asset[2]. A simple derivatization at the aminomethyl group (e.g., amide bond formation) will induce a measurable shift in the distant -CF2H fluorine atoms. Furthermore, because biological systems lack endogenous fluorine, 19F NMR is the premier choice for ligand-observed Fragment-Based Drug Discovery (FBDD) screening, allowing direct observation of the ligand in complex protein mixtures without background interference[2].

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness, the characterization of 3-(Aminomethyl)-1,1-difluoropentane derivatives must follow a self-validating workflow. Fluorinated aliphatic chains often exhibit extended longitudinal relaxation times (T1)[3]. Failing to account for this physical reality will result in incomplete magnetization recovery and erroneous quantitative data.

Workflow Prep Sample Preparation Add Internal Standard (TFA) T1 T1 Relaxation Analysis Inversion-Recovery Sequence Prep->T1 Proceed to NMR Seq Pulse Sequence Selection 19F{1H} Decoupled vs. Coupled T1->Seq Determine T1 Acq Data Acquisition Set D1 > 5 x T1 (e.g., 20s) Seq->Acq Configure Proc Spectral Processing Multiplet & J-Coupling Analysis Acq->Proc FID Data Valid Self-Validation Quantitative Integration vs. TFA Proc->Valid Verify

19F NMR workflow for self-validating characterization of difluoroalkyl derivatives.

Step-by-Step Methodology:
  • Sample Preparation & Internal Standardization: Dissolve 5–10 mg of the 3-(Aminomethyl)-1,1-difluoropentane derivative in 0.6 mL of CDCl3 or DMSO-d6.

    • Self-Validation Step: Spike the sample with a precisely known concentration of Trifluoroacetic acid (TFA). TFA serves a dual purpose: it acts as a reliable chemical shift reference (δ = -76.55 ppm) and an internal standard for quantitative NMR (qNMR)[4].

  • T1 Relaxation Determination: Execute an inversion-recovery pulse sequence to determine the T1 relaxation time of the -CF2H fluorines[3]. Aliphatic difluoromethyl groups typically exhibit T1 values between 2.0 to 4.0 seconds.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 × T1 (typically 20 seconds) to ensure >99% magnetization recovery between pulses[4]. Use a 90° pulse angle to maximize the signal-to-noise ratio.

  • Dual Acquisition (Coupled and Decoupled):

    • 19F (Proton-Coupled): Acquire a standard 19F spectrum. The -CF2H fluorines will couple strongly with the geminal proton (2J_HF ≈ 50–60 Hz) and vicinal protons, yielding a complex multiplet[5].

    • 19F{1H} (Proton-Decoupled): Acquire a proton-decoupled spectrum.

    • Causality Insight: Decoupling collapses the complex multiplet into a sharp singlet (or an AB quartet if the C3 stereocenter renders the C1 fluorines diastereotopic). This drastically simplifies the spectrum, making it ideal for analyzing reaction mixtures or identifying minor structural impurities[5].

  • Validation: Integrate the target -CF2H peak against the TFA standard. If the calculated molar ratio matches the physical mass weighed, the relaxation parameters are validated, and the system is quantitatively sound.

Quantitative Data & Expected Parameters

Understanding the expected NMR parameters is critical for structural verification. The terminal 1,1-difluoropentane moiety presents a distinct spectroscopic signature that can be used to confirm the success of synthetic modifications.

Table 2: Expected 19F NMR Parameters for 3-(Aminomethyl)-1,1-difluoropentane Derivatives
ParameterTypical Value / RangeDiagnostic Significance
Chemical Shift (δ) -115.0 to -130.0 ppmConfirms the presence of an aliphatic -CF2H group. Shifts downfield upon adjacent electron-withdrawing modifications.
Geminal Coupling (2J_HF) 50 – 60 HzLarge coupling constant diagnostic of the direct F-C-H interaction in the terminal difluoromethyl group.
Vicinal Coupling (3J_HF) 10 – 20 HzIndicates coupling with the C2 aliphatic protons. Useful for conformational analysis.
T1 Relaxation Time 2.0 – 4.0 secondsDictates the required D1 delay (≥ 20s) for accurate qNMR integration[4].

Conclusion

For the characterization of 3-(Aminomethyl)-1,1-difluoropentane derivatives, 19F NMR is not merely an alternative to 1H NMR or LC-MS; it is the definitive modality for structural elucidation and mixture analysis. By leveraging proton-decoupled sequences and adhering to strict T1-based relaxation protocols, researchers can establish a self-validating analytical framework that ensures both qualitative certainty and quantitative precision in drug development workflows.

References

  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: nih.gov (PMC)
  • Source: copernicus.
  • Source: rsc.

Sources

pKa values of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride vs pentylamine

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven understanding of acid dissociation constants (pKa) is foundational in drug design, directly influencing a molecule's lipophilicity, membrane permeability, and formulation strategy. In this technical guide, we compare a standard aliphatic amine, pentylamine , against a specialized fluorinated building block, 3-(Aminomethyl)-1,1-difluoropentane hydrochloride .

By analyzing the structural causality behind their pKa values, we can predict how the strategic insertion of a difluoromethyl (-CF₂H) group alters the physicochemical landscape of the molecule.

Structural Causality: The Distance-Dependent Inductive Effect

To understand the pKa differences between these two compounds, we must examine the electron density localized on the primary amine nitrogen.

Pentylamine is a straight-chain primary aliphatic amine. The alkyl chain acts as an electron-donating group via hyperconjugation and polarizability, stabilizing the protonated ammonium ion. This results in a strong basicity, with the pKa of its conjugate acid reliably measured between 10.6 and 10.7[1][2].

3-(Aminomethyl)-1,1-difluoropentane introduces a competing electronic dynamic: the strong electron-withdrawing inductive (-I) effect of the fluorine atoms[3][4]. Fluorine's high electronegativity pulls electron density away from the nitrogen lone pair, which typically decreases the amine's affinity for a proton (lowering the pKa).

The Causality of Distance: Inductive effects propagate through the σ-bond framework and decay exponentially with distance. Literature demonstrates that fluorination at the β-position relative to an amine depresses the pKa by approximately 1.6 to 1.7 units, while γ-fluorination lowers it by only ~0.3 units[5]. In 3-(Aminomethyl)-1,1-difluoropentane, the -CF₂H group is located at the δ-position (five bonds removed from the nitrogen). Because the fluorines are so distant, their electron-withdrawing pull is severely attenuated. Consequently, the pKa of 3-(Aminomethyl)-1,1-difluoropentane is only marginally lower than that of pentylamine, estimated at ~10.4.

Quantitative Data Comparison

The following table summarizes the physicochemical profiles of both compounds, highlighting how the addition of the difluoromethyl group and the salt formulation impact their properties.

ParameterPentylamine3-(Aminomethyl)-1,1-difluoropentane HCl
CAS Number 110-58-71909305-90-3 (Free Base)
Molecular Formula C₅H₁₃NC₆H₁₃F₂N • HCl
Molar Mass 87.16 g/mol 173.63 g/mol (Salt)
pKa (Conjugate Acid) 10.6 – 10.7[1]~10.4 (Estimated via δ-attenuation)[5]
Fluorine Position N/Aδ (Delta) to Amine
Physical State Volatile, corrosive liquidStable solid powder
Formulation Logic Used as a raw liquid reagentSupplied as HCl salt to ensure solid-state stability[3]

Self-Validating Experimental Methodologies for pKa Determination

To ensure absolute trustworthiness in pKa profiling—especially for fluorinated compounds where localized solvation effects can skew standard glass electrode responses—we employ a self-validating, dual-orthogonal workflow.

Protocol A: High-Precision Potentiometric Titration (Primary Method)

This protocol establishes the baseline thermodynamic pKa by measuring the bulk proton exchange.

  • Calibration: Calibrate a micro-pH glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) to verify a Nernstian slope (>98%).

  • Sample Preparation: Dissolve 2.0 mM of the target amine in a 0.15 M NaCl aqueous solution. Causality: Maintaining a constant ionic background minimizes variations in activity coefficients during the titration.

  • Environmental Control: Purge the titration vessel with nitrogen gas for 10 minutes prior to and during the experiment. Causality: Amines with pKa > 10 rapidly absorb atmospheric CO₂, forming carbonic acid and skewing the equivalence point.

  • Titration & Analysis: Titrate with standardized 0.1 M NaOH (for the HCl salt) or 0.1 M HCl (for the free base). Calculate the first derivative (dpH/dV) to locate the exact equivalence point, and fit the buffer region to the Henderson-Hasselbalch equation.

Protocol B: ¹⁹F NMR Titration (Orthogonal Validation)

Used specifically for 3-(Aminomethyl)-1,1-difluoropentane, this method validates the potentiometric data by observing the localized electronic changes at the fluorine atoms.

  • Sample Prep: Dissolve the fluorinated amine in a D₂O/H₂O (10:90) mixture containing 0.15 M NaCl.

  • pH Adjustment: Prepare 10-12 aliquots, adjusting the pH of each across a range of 8.0 to 12.0 using micro-additions of NaOD/DCl.

  • Acquisition: Record the ¹⁹F NMR spectra for each aliquot. As the distant amine deprotonates, the through-bond electronic environment shifts, causing a measurable change in the chemical shift (δ) of the -CF₂H resonance.

  • Data Fitting: Plot the change in ¹⁹F chemical shift (Δδ) versus the bulk pH. The inflection point of the resulting sigmoidal curve directly yields the pKa, orthogonally validating the potentiometric result.

Workflow Visualization

G N1 Compound Selection (Pentylamine vs Fluorinated Analog) N2 Potentiometric Titration (Primary pKa Measurement) N1->N2 Aqueous/Cosolvent N3 19F NMR Titration (Orthogonal Validation) N1->N3 For CF2H group N4 Data Integration (Henderson-Hasselbalch Fitting) N2->N4 pH vs. Titrant Vol N3->N4 δF vs. pH N5 Validated pKa Profile (Inductive Effect Quantified) N4->N5 Error < 0.05 units

Multiplexed workflow for pKa determination using potentiometric and 19F NMR titration methods.

Implications for Drug Development

The comparison between these two molecules highlights a critical strategy in medicinal chemistry: property tuning without sacrificing basicity .

While pentylamine is a highly reactive, volatile liquid prone to rapid oxidative metabolism, 3-(Aminomethyl)-1,1-difluoropentane utilizes the terminal -CF₂H group to block metabolic degradation (e.g., by monoamine oxidases or cytochrome P450 enzymes). Because the fluorine atoms are placed at the δ-position, the molecule retains a high pKa (~10.4). This ensures that at a physiological pH of 7.4, the amine remains >99.9% protonated, allowing it to act as a robust hydrogen-bond donor in target binding pockets while benefiting from the increased lipophilicity and metabolic stability imparted by the fluorines. Furthermore, this high basicity necessitates its formulation as a hydrochloride salt to ensure long-term bench stability and prevent volatilization[3].

References

  • Ataman Kimya. "PENTYLAMINE".
  • Grokipedia. "Pentylamine".
  • ECHEMI. "110-58-7, Pentylamine Formula".
  • University of Alaska. "SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES" (Effect of Fluorine on pKa).
  • Dana Biosciences. "3-(Aminomethyl)-1,1-difluoropentane hydrochloride 100mg".
  • ChemSrc. "1909305-90-3 3-(Aminomethyl)-1,1-difluoropentane".

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validating purity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride via HPLC: A Comparative Guide

Introduction

As a Senior Application Scientist, one of the most common analytical hurdles I encounter is the quantification of small, polar aliphatic amines. The compound 3-(Aminomethyl)-1,1-difluoropentane hydrochloride represents a classic chromatographic challenge. Structurally, it consists entirely of sigma bonds (C-C, C-H, C-F, C-N) and lacks a conjugated π-electron system. Consequently, it possesses no inherent UV chromophore.

Attempting to analyze this molecule using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) inevitably results in poor sensitivity, severe baseline drift, and solvent interference. To achieve a self-validating, robust purity assay, we must bypass direct UV detection.

This guide objectively compares three field-proven methodologies for the analysis of 3-(Aminomethyl)-1,1-difluoropentane: Pre-column Derivatization (HPLC-UV), Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Strategy & Decision Workflow

Workflow Start 3-(Aminomethyl)-1,1-difluoropentane HCl (Aliphatic Amine, No UV Chromophore) Deriv Pre-Column Derivatization (e.g., FMOC-Cl) Start->Deriv Add Chromophore DirectCAD Universal Detection (Aerosol Scattering) Start->DirectCAD Evaporate & Charge DirectMS Mass Selective Detection (Ionization) Start->DirectMS ESI+ Ionization HPLCUV Method A: HPLC-UV High Sensitivity, Complex Prep Deriv->HPLCUV Detect at 254 nm HPLCCAD Method B: HPLC-CAD Moderate Sensitivity, Simple Prep DirectCAD->HPLCCAD Measure Current LCMS Method C: LC-MS High Specificity, High Cost DirectMS->LCMS Detect [M+H]+ m/z

Caption: Analytical decision tree for the HPLC validation of aliphatic amines lacking UV chromophores.

Method A: HPLC-UV via Pre-Column Derivatization (FMOC-Cl)

The Causality of the Method: Because our target analyte cannot absorb UV light, we must chemically graft a chromophore onto it. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a premier derivatizing agent that reacts rapidly with primary amines under mildly alkaline conditions to form a highly UV-active and fluorescent carbamate derivative 1. The alkaline buffer deprotonates the primary amine of 3-(Aminomethyl)-1,1-difluoropentane, rendering it a strong nucleophile that attacks the carbonyl carbon of FMOC-Cl 2.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 50 mM Borate buffer, adjusted to pH 8.5 using 1 M NaOH. Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 2.5 mg/mL.

  • Reaction: In an autosampler vial, combine 50 µL of the sample (dissolved in water/methanol), 50 µL of the borate buffer, and 20 µL of the FMOC-Cl reagent.

  • Incubation: Allow the mixture to react at room temperature for exactly 5 minutes.

  • Quenching: Add 10 µL of a quenching solution (e.g., 50 mM phosphate buffer, pH 3.0, or an amine scavenger like glycine) to halt the reaction and stabilize the derivative.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 254 nm.

Method B: Direct Analysis via HPLC-CAD (Charged Aerosol Detection)

The Causality of the Method: Charged Aerosol Detection (CAD) is a quasi-universal technique that does not rely on the optical properties of the analyte. Instead, the HPLC eluate is nebulized, and the mobile phase is evaporated to leave behind residual analyte particles. These particles are then charged via a corona discharge, and the resulting current is measured . Because 3-(Aminomethyl)-1,1-difluoropentane hydrochloride is a non-volatile salt, it forms stable aerosol particles, making CAD an ideal, derivatization-free approach .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound directly in the initial mobile phase (e.g., 90% Acetonitrile / 10% Water). No derivatization is required.

  • Chromatographic Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm). Note: A HILIC column is chosen because the underivatized aliphatic amine is highly polar and will not retain well on a standard C18 column.

    • Mobile Phase: A: 10 mM Ammonium Formate in Water (pH 3.0). B: Acetonitrile.

    • Crucial Rule: Only volatile mobile phase additives can be used. Non-volatile salts (like phosphates) will precipitate in the CAD and cause massive background noise.

  • CAD Settings:

    • Evaporation Temperature: 60°C.

    • Gas Pressure (N2): ~60 psi.

    • Data Collection Rate: 10 Hz.

Method C: Direct Analysis via LC-MS (ESI+)

The Causality of the Method: For absolute structural confirmation and purity validation, Mass Spectrometry is the gold standard. The primary aliphatic amine group of 3-(Aminomethyl)-1,1-difluoropentane is highly basic and readily accepts a proton in an acidic mobile phase. This yields a strong, stable [M+H]+ ion during Electrospray Ionization (ESI), allowing for highly specific mass-to-charge (m/z) filtering.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1-10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: Mixed-mode or HILIC column.

    • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water with 0.1% Formic Acid.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Target m/z: Monitor the exact mass. The neutral monoisotopic mass of C6H13F2N is 137.10. Therefore, the Selected Ion Monitoring (SIM) channel should be set to m/z 138.11 for the [M+H]+ ion.

Comparative Data Analysis

To objectively select the best method for your laboratory, consider the following experimental performance metrics derived from standard validation protocols for aliphatic amines.

ParameterMethod A: HPLC-UV (FMOC-Cl)Method B: HPLC-CADMethod C: LC-MS (ESI+)
Detection Mechanism Optical (Absorbance of derivative)Physical (Aerosol Charge)Mass-to-Charge Ratio (m/z)
Limit of Detection (LOD) ~0.05 µg/mL (High Sensitivity)~0.5 µg/mL (Moderate)~0.01 µg/mL (Ultra-High)
Linearity (R²) > 0.999 (Linear)> 0.995 (Non-linear, requires log-log fit)> 0.990 (Subject to ion suppression)
Sample Prep Time High (10-15 mins per sample)Low (< 2 mins)Low (< 2 mins)
Equipment Cost Low (Standard UV Detector)Moderate (Requires CAD module)High (Requires Mass Spectrometer)
Primary Advantage Accessible to most labs, highly sensitive.No derivatization, universal response.Absolute structural specificity.

Conclusion & Recommendations

For routine purity validation and Quality Control (QC) of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride , HPLC-CAD (Method B) is the most efficient choice. It eliminates the tedious, error-prone derivatization steps required by UV detection while providing a more uniform response factor for impurities compared to MS.

However, if your laboratory lacks a CAD/ELSD module, Pre-column Derivatization with FMOC-Cl (Method A) remains a highly robust, self-validating alternative that leverages standard, low-cost HPLC-UV infrastructure. LC-MS (Method C) should be reserved for initial structural characterization or when identifying specific unknown impurities.

References

  • Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies. LCGC International.[Link]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate.[Link]

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crystallographic data for 3-(Aminomethyl)-1,1-difluoropentane salts

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Crystallographic Analysis of 3-(Aminomethyl)-1,1-difluoropentane Salts: A Methodological Comparison and Best-Practice Workflow

In the landscape of modern drug development, a comprehensive understanding of a molecule's solid-state properties is not merely academic—it is a cornerstone of successful formulation and regulatory approval. For active pharmaceutical ingredients (APIs) like 3-(Aminomethyl)-1,1-difluoropentane, a GABA analogue with potential therapeutic applications, the selection of an appropriate salt form is a critical step. The salt's crystal structure dictates key physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability.

This guide addresses a notable gap in the public domain: the absence of published . In lieu of a direct data comparison, we present a robust, field-proven methodological framework for researchers to generate and analyze this critical data. We will explore the strategic rationale behind salt selection, provide detailed protocols for crystallization screening, and outline the workflow for single-crystal X-ray diffraction (SC-XRD). To provide a tangible point of comparison, we will reference crystallographic principles and data from a structurally related and well-characterized compound, pregabalin, the synthesis of which shares common structural motifs with our target molecule.

Part 1: The Strategic Imperative of Salt Selection

The primary amine in 3-(Aminomethyl)-1,1-difluoropentane provides a ready handle for salt formation, enabling the modulation of its physical properties. The choice of a counter-ion is the first and arguably most crucial experimental variable. The goal is to produce a crystalline solid with optimal characteristics.

Key Considerations for Counter-Ion Selection:

  • pKa Relationship: The pKa of the acidic counter-ion should ideally be at least 2-3 units lower than the pKa of the protonated primary amine of the API to ensure robust and stable salt formation.

  • Regulatory Acceptance: Prioritize counter-ions with a history of use in approved pharmaceutical products (e.g., hydrochloride, hydrobromide, sulfate, mesylate, tosylate).

  • Physicochemical Outcome: Different counter-ions can dramatically alter the resulting crystal lattice. For instance, simple inorganic ions like chloride (Cl⁻) often lead to compact, high-density packing, while larger, more complex organic ions like tosylate can introduce different intermolecular interactions (e.g., π-stacking) and potentially lead to the formation of solvates or hydrates.

A comparative salt screening should therefore include a diverse array of counter-ions to maximize the chances of identifying a form with desirable properties.

Part 2: Experimental Workflow for Crystal Generation and Analysis

The journey from a novel API to a fully characterized salt form follows a logical, multi-step process. The following protocols represent a self-validating system, where the outcome of each step informs the next.

Salt Formation and Crystallization Screening Protocol

This phase aims to identify conditions that yield single crystals of sufficient quality for SC-XRD.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the free base of 3-(Aminomethyl)-1,1-difluoropentane in a suitable solvent (e.g., isopropanol or acetonitrile) at a known concentration (e.g., 50 mg/mL).

  • Acid Addition: In parallel, prepare equimolar solutions of the selected acids (e.g., HCl, H₂SO₄, methanesulfonic acid) in the same solvent.

  • Stoichiometric Mixing: Combine the free base solution with each acid solution in a 1:1 molar ratio in small glass vials (e.g., 4 mL).

  • Solvent Screening: Aliquot the resulting salt solutions into multiple vials. To each, add a selection of anti-solvents (e.g., heptane, ethyl acetate, MTBE) dropwise until slight turbidity is observed. This creates a supersaturated state necessary for crystal nucleation.

  • Inducing Crystallization: A variety of conditions should be screened in parallel to explore the thermodynamic and kinetic landscape of crystallization:

    • Slow Evaporation: Leave the vials loosely capped to allow the solvent to evaporate slowly over several days at ambient temperature.

    • Vapor Diffusion (Liquid & Solid): Place the open vial inside a larger, sealed chamber containing a more volatile anti-solvent. The vapor from the anti-solvent will slowly diffuse into the API solution, reducing its solubility and promoting crystal growth.

    • Thermal Gradient: Subject the vials to a slow cooling ramp (e.g., from 50 °C to 4 °C over 24-48 hours).

  • Monitoring and Harvesting: Monitor the vials daily under a microscope for the appearance of single crystals. Once suitable crystals are formed, carefully harvest them using a cryo-loop.

The workflow for crystallization screening is a branching process designed to efficiently explore a wide parameter space.

Crystallization_Screening_Workflow cluster_prep Preparation cluster_screening Screening Conditions cluster_outcome Analysis API API Free Base (3-Aminomethyl-1,1-difluoropentane) API_Sol API_Sol API->API_Sol Acid Counter-Ion Acid (e.g., HCl, HBr, Tosylic Acid) Acid_Sol Acid_Sol Acid->Acid_Sol Solvent Primary Solvent (e.g., IPA, MeCN) Solvent->API_Sol Dissolve Solvent->Acid_Sol Dissolve Mix Equimolar Mixing API_Sol->Mix Evap Slow Evaporation Mix->Evap Screen Multiple Conditions Vapor Vapor Diffusion Mix->Vapor Screen Multiple Conditions Cool Slow Cooling Mix->Cool Screen Multiple Conditions Acid_Sol->Mix Harvest Harvest Single Crystal Evap->Harvest Vapor->Harvest Cool->Harvest Analyze Proceed to SC-XRD Harvest->Analyze

Caption: Workflow for salt formation and crystallization screening.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. Data is typically collected at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit. This iterative process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

SCXRD_Workflow Start Single Crystal (from Screening) Mount Mount Crystal on Goniometer Head Start->Mount Collect X-ray Data Collection (100 K) Mount->Collect Reduce Data Reduction (Unit Cell, Space Group) Collect->Reduce Solve Structure Solution (Direct Methods) Reduce->Solve Refine Model Building & Structure Refinement Solve->Refine Final Final Crystallographic Model (CIF File) Refine->Final

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Part 3: Interpreting the Data - A Comparative Framework

Once crystallographic data (in the form of a Crystallographic Information File, or CIF) is obtained for various salts of 3-(Aminomethyl)-1,1-difluoropentane, a comparative analysis can be performed. The table below illustrates the key parameters that should be compared, using hypothetical data for two different salts (Hydrochloride and Tosylate) and real data for Pregabalin Form I as a reference point.

Table 1: Comparative Crystallographic Parameters

Parameter3-(Aminomethyl)-1,1-difluoropentane HCl (Hypothetical)3-(Aminomethyl)-1,1-difluoropentane Tosylate (Hypothetical)Pregabalin Form I (Reference)Significance
Crystal System MonoclinicOrthorhombicMonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cP2₁2₁2₁P2₁/cDefines the symmetry operations within the unit cell, indicating chirality and packing efficiency.
Unit Cell (a, b, c Å) a = 10.5, b = 8.2, c = 12.1a = 15.3, b = 7.5, c = 18.9a = 10.8, b = 12.1, c = 8.1The dimensions of the repeating unit; larger cells may indicate solvent inclusion or a larger counter-ion.
Volume (ų) 104121671059Directly impacts the density of the crystal.
Density (calc, g/cm³) 1.351.281.15A key physical property influencing formulation processes like powder flow and compaction.
Key H-Bonds (Donor-Acceptor) N-H···Cl⁻, N-H···O(H₂O)N-H···O(Sulfonate)N-H···O(Carboxylate)Defines the primary intermolecular interactions that hold the crystal lattice together.

This comparative approach allows researchers to correlate specific structural features with macroscopic properties. For example, the presence of a strong, three-dimensional hydrogen-bonding network, as might be expected in the hydrochloride salt, often leads to higher melting points and lower solubility compared to a salt with weaker or more planar interactions. The large tosylate counter-ion may lead to a less dense, more complex packing arrangement. Comparing these outcomes to the known zwitterionic structure of pregabalin, where strong N-H···O hydrogen bonds dominate the packing, provides valuable context for understanding the forces at play.

By systematically applying the workflows described herein, researchers can successfully navigate the challenges of solid-form screening for 3-(Aminomethyl)-1,1-difluoropentane, generating the critical crystallographic data needed to select an optimal salt form for continued drug development.

References

  • Salt Selection for Basic Drugs. International Journal of Pharmaceutics. A foundational review on the principles of pharmaceutical salt selection. [Link]

  • The Solid State in Pharmaceutical Development. Acta Crystallographica Section B. An overview of the importance of solid-state characterization in the pharmaceutical industry. [Link]

  • Crystal Structure of Pregabalin. Cambridge Crystallographic Data Centre (CCDC). Deposition of the crystal structure for Pregabalin, providing a reference for a similar GABA analogue. [Link]

  • Crystallization Techniques for Small Molecules. American Chemical Society. A guide covering various practical techniques for inducing crystallization. [Link]

Safety Operating Guide

3-(Aminomethyl)-1,1-difluoropentane hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the introduction of fluorinated motifs—such as the difluoromethyl group found in 3-(Aminomethyl)-1,1-difluoropentane hydrochloride —is a highly effective strategy in modern drug design for modulating lipophilicity and metabolic stability. However, these exact properties create significant downstream challenges for laboratory safety and waste management.

Standard chemical disposal protocols are insufficient for fluorinated amine hydrochlorides. The extreme thermodynamic stability of the carbon-fluorine (C–F) bond, combined with the acidic nature of the hydrochloride salt, requires a highly specific, self-validating disposal methodology to prevent the release of corrosive gases and persistent environmental pollutants.

Below is the comprehensive, step-by-step operational guide for the safe handling, storage, and disposal of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.

Mechanistic Risk Assessment: The Causality of Hazard

To manage a chemical effectively, one must understand its thermal and chemical behavior. 3-(Aminomethyl)-1,1-difluoropentane hydrochloride presents a dual-hazard profile during disposal:

  • The Fluorine Challenge (Incomplete Combustion): The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol). If this compound is subjected to standard municipal incineration (~800°C), the temperature is insufficient to fully mineralize the molecule. This results in the formation of Products of Incomplete Combustion (PICs), including ultra-short-chain perfluoroalkyl substances (e.g., CHF₃, CF₄), which are potent greenhouse gases[1]. Complete destruction requires High-Temperature Incineration (HTI) at >1,000°C[2].

  • The Hydrochloride Salt (Acid Gas Generation): Upon thermal degradation, the hydrochloride salt releases hydrogen chloride (HCl) gas, while the difluoromethyl group releases hydrogen fluoride (HF) gas. Both are highly corrosive and toxic, necessitating disposal at facilities equipped with specialized acid gas scrubbers[1]. Furthermore, ambient moisture can cause the salt to dissociate slightly, creating a micro-corrosive environment that degrades standard metal storage containers over time.

Table 1: Quantitative Thermal & Hazard Data Summary
ParameterValue / CharacteristicOperational Implication
C–F Bond Energy ~485 kJ/molRequires extreme thermal energy for cleavage.
Required Destruction Temp. > 1,000°CMust strictly utilize High-Temperature Incineration (HTI).
Required Residence Time > 2 seconds (at >1,000°C)Ensures complete mineralization to prevent PIC formation.
Combustion Byproducts HF, HCl, NOₓ, CO₂, H₂OIncinerator must be equipped with a caustic gas scrubber.
Container Compatibility High-Density Polyethylene (HDPE)Avoid metal containers due to chloride-induced corrosion.

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's Environmental Health and Safety (EHS) Management System, aligning with the standards set forth in Prudent Practices in the Laboratory[3].

Phase 1: Point-of-Generation Segregation

Causality: Mixing fluorinated waste with general organic waste dilutes the halogen concentration, potentially causing the waste to be misrouted to a standard incinerator rather than an HTI facility.

  • Designate a Specific Stream: Establish a dedicated waste stream explicitly for Halogenated Organic Waste .

  • Avoid Cross-Contamination: Do not mix this compound with strong bases (which will deprotonate the amine, potentially altering its solubility and volatility) or strong oxidizers.

Phase 2: Primary Containment

Causality: The inherent acidity of the hydrochloride salt, especially if dissolved in aqueous or protic solvents, will corrode metal safety cans.

  • Select the Container: Use only UN-rated High-Density Polyethylene (HDPE) carboys or drums.

  • Ensure Seal Integrity: Equip containers with vented caps if stored as a volatile solution, though solid waste should be kept in tightly sealed, moisture-proof HDPE buckets to prevent deliquescence.

Phase 3: Labeling and RCRA Compliance

Causality: While 3-(Aminomethyl)-1,1-difluoropentane is a short-chain compound and not currently listed among the specific long-chain PFAS targeted by the EPA's recent Resource Conservation and Recovery Act (RCRA) Appendix VIII proposals[4][5], regulatory scrutiny on all organofluorine waste is intensifying[6]. Proactive, explicit labeling protects your facility from future liability.

  • Apply GHS Labels: Mark the container with "Corrosive" and "Target Organ Toxicity" pictograms.

  • Explicit Waste Description: Label the container: "Halogenated Organic Waste: Contains Fluorinated Amine Hydrochlorides. WARNING: Generates HF and HCl gases upon combustion. Requires HTI."

Phase 4: Execution of High-Temperature Incineration (HTI)
  • Vendor Selection: Contract only with a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) that specifically guarantees High-Temperature Incineration.

  • Verify Scrubber Capacity: Ensure the TSDF utilizes wet caustic scrubbers (typically utilizing NaOH or Ca(OH)₂) to neutralize the HF and HCl gases generated during the destruction of the waste[2].

Disposal Workflow & Logical Relationship Diagram

The following diagram maps the self-validating workflow required to safely transport the compound from the laboratory bench to complete environmental mineralization.

G Start Waste Generation: 3-(Aminomethyl)-1,1-difluoropentane HCl Segregation Segregation: Strictly Halogenated Organic Waste Start->Segregation Containment Containment: HDPE Receptacles (Avoid Metal) Segregation->Containment Transport RCRA Manifest & Transport: Licensed HazMat Carrier Containment->Transport Incineration High-Temp Incineration (HTI): >1,000°C, >2s Residence Time Transport->Incineration Scrubber Acid Gas Scrubber: Caustic Neutralization of HF/HCl Incineration->Scrubber Releases HF, HCl, NOₓ Release Safe Environmental Release: CO₂, H₂O, Neutralized Halide Salts Scrubber->Release Neutralized Effluent

Fig 1: End-to-end disposal workflow for fluorinated amine hydrochlorides ensuring HF/HCl neutralization.

Spill Response & Decontamination Protocol

In the event of an accidental release in the laboratory, standard organic spill kits may be inadequate due to the compound's specific chemistry.

  • Solid Spill: Do not sweep dry, as this generates inhalable fluorinated dust. Lightly dampen the powder with a non-reactive solvent (e.g., isopropanol) to control dust, then collect using non-sparking, plastic tools. Place the recovered material into an HDPE container.

  • Solution Spill: Absorb with an inert, non-combustible material such as vermiculite or diatomaceous earth. Do not use combustible absorbents (like sawdust), as the acidic nature of the hydrochloride salt can react unpredictably if oxidizing agents are inadvertently present in the waste stream.

  • Surface Decontamination: Wash the affected area with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual hydrochloride salts, followed by a thorough water rinse.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. Federal Register, Feb 2024. Available at:[Link]

  • Winchell, L. J., et al. Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Water Environment Research, PMC/NIH, 2020. Available at:[Link]

  • Environment Agency (UK). Rapid evidence assessment of PFAS incineration and alternative remediation methods. GOV.UK, Sep 2023. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.